molecular formula C6H12ClNO B1582488 4-(2-Chloroethyl)morpholine CAS No. 3240-94-6

4-(2-Chloroethyl)morpholine

Cat. No.: B1582488
CAS No.: 3240-94-6
M. Wt: 149.62 g/mol
InChI Key: ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)morpholine is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062931
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3240-94-6
Record name 4-(2-Chloroethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3240-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Chloroethyl)morpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-Chloroethyl)morpholine: Chemical Properties, Structure, and Synthetic Applications

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, compounds of significant interest to researchers, scientists, and professionals in drug development. This document details their chemical and physical properties, molecular structure, synthesis protocols, and key applications as a versatile intermediate in the pharmaceutical and chemical industries.

This compound is a heterocyclic compound featuring a morpholine (B109124) ring N-substituted with a 2-chloroethyl group. The presence of both a tertiary amine and a reactive alkyl chloride makes it a valuable bifunctional building block in organic synthesis. It is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability.

G 2D Structure of this compound N N C1 CH2 N->C1 C3 CH2 N->C3 O O p2 O->p2 C5 CH2 p1 C1->p1 C2 CH2 C2->N C4 CH2 C3->C4 Cl Cl C4->Cl C6 CH2 p1->O p2->C2 p3 p4 G start Start: Prepare Reactants step1 Dissolve 2-morpholinoethan-1-ol (1.0 eq) in Dichloromethane (DCM) start->step1 step2 Cool solution to 0°C (ice bath) step1->step2 step3 Add catalytic amount of DMF step2->step3 step4 Slowly add Thionyl Chloride (SOCl₂) (5.0 eq) dropwise to the stirred solution at 0°C step3->step4 step5 Heat reaction mixture to 40°C and stir overnight step4->step5 step6 Monitor reaction progress by TLC step5->step6 step7 Work-up: Evaporate solvent under vacuum step6->step7 Upon completion step8 Dilute crude product with DCM step7->step8 step9 Wash with saturated NaHCO₃ solution step8->step9 step10 Concentrate organic layer under reduced pressure step9->step10 step11 Purification: Column Chromatography (3% MeOH in DCM) step10->step11 end End Product: this compound (Colorless Liquid) step11->end

Spectroscopic Profile of 4-(2-Chloroethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Chloroethyl)morpholine and its hydrochloride salt, crucial intermediates in the synthesis of various pharmaceuticals. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound hydrochloride.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound hydrochloride provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound Hydrochloride

ProtonsChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-2', H-6' (Morpholine)~3.99Multiplet-
H-3', H-5' (Morpholine)~3.64Multiplet-
-CH₂-Cl (Ethyl)~4.0Triplet-
-N-CH₂- (Ethyl)~3.5Triplet-

Note: Data acquired in D₂O at 400 MHz.[1] The specific multiplets for the morpholine (B109124) protons are complex and often overlap.

¹³C NMR Spectroscopic Data

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Hydrochloride

Carbon AtomEstimated Chemical Shift (δ) in ppm
C-2', C-6' (Morpholine, -CH₂-O-)60 - 70
C-3', C-5' (Morpholine, -CH₂-N-)45 - 55
-CH₂-Cl (Ethyl)40 - 50
-N-CH₂- (Ethyl)50 - 60

Note: These are estimated values based on typical chemical shifts for morpholine and chloroalkane moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride exhibits characteristic peaks corresponding to its structural features.

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2850 - 3000C-H (Alkyl)Stretching
2400 - 2700N-H⁺ (Amine salt)Stretching
1450 - 1470C-H (Alkyl)Bending
1115C-O-C (Ether)Stretching
650 - 750C-ClStretching

Note: The broad absorption in the 2400-2700 cm⁻¹ range is characteristic of a secondary amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of the free base, this compound, provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
149/151[M]⁺ (Molecular Ion)
100[M - CH₂Cl]⁺
56[C₃H₆N]⁺
42[C₂H₄N]⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using a standard pulse program. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of this compound hydrochloride with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Technique cluster_data Data Processing & Interpretation Sample Sample Dissolution/Pelletizing Dissolution/Pelletizing Sample->Dissolution/Pelletizing NMR NMR Dissolution/Pelletizing->NMR IR IR Dissolution/Pelletizing->IR MS MS Dissolution/Pelletizing->MS Raw_Data Raw_Data NMR->Raw_Data IR->Raw_Data MS->Raw_Data Processed_Spectrum Processed_Spectrum Raw_Data->Processed_Spectrum Fourier Transform Structural_Elucidation Structural_Elucidation Processed_Spectrum->Structural_Elucidation Analysis

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pathway M_ion [this compound]⁺ m/z = 149/151 frag1 [C₄H₈NO-CH₂]⁺ m/z = 100 M_ion->frag1 α-cleavage frag2 [C₃H₆N]⁺ m/z = 56 frag1->frag2 loss1 - •CH₂Cl frag1->loss1 frag3 [C₂H₄N]⁺ m/z = 42 frag2->frag3 loss2 - C₂H₄O frag2->loss2 loss3 - CH₂ frag3->loss3

Caption: Proposed mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)morpholine is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive chloroethyl group and a morpholine (B109124) moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Chloroethyl)morpholine and its commonly used hydrochloride salt, complete with experimental protocols and graphical representations of key processes.

Chemical Structure and Identification

N-(2-Chloroethyl)morpholine consists of a morpholine ring N-substituted with a 2-chloroethyl group. The presence of the nitrogen atom imparts basic properties, allowing for the formation of salts, most commonly the hydrochloride salt, which often presents as a more stable, crystalline solid.

IdentifierN-(2-Chloroethyl)morpholine (Free Base)N-(2-Chloroethyl)morpholine Hydrochloride
CAS Number 3240-94-6[1]3647-69-6[2]
Molecular Formula C6H12ClNO[1][3]C6H13Cl2NO[4]
Molecular Weight 149.62 g/mol [3]186.08 g/mol [2][4]
IUPAC Name 4-(2-chloroethyl)morpholine[3]This compound;hydrochloride[2]
Synonyms Morpholinoethyl chloride, N-(Chloroethyl)morpholine, 2-Morpholinoethyl chloride[3]2-Chloroethylmorpholine hydrochloride, 4-(2-Chloroethyl)morpholinium chloride[2]

Physical Properties

The physical properties of N-(2-Chloroethyl)morpholine differ significantly between its free base and hydrochloride salt forms. The free base is a liquid at room temperature, while the hydrochloride salt is a solid.

PropertyN-(2-Chloroethyl)morpholine (Free Base)N-(2-Chloroethyl)morpholine Hydrochloride
Appearance Colorless oil[5]White to beige hygroscopic crystals[2]
Melting Point Not applicable180-185 °C (decomposes)[6]
Boiling Point Data varies202.8 °C at 760 mmHg[6]
Solubility Soluble in some polar solventsSoluble in water[6]
Flash Point Not applicable76.4 °C[6]
Vapor Pressure Not applicable0.288 mmHg at 25 °C[6]

Chemical Properties and Reactivity

N-(2-Chloroethyl)morpholine is a reactive compound due to the presence of the alkyl chloride. The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and basic.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful reagent for introducing the morpholinoethyl group into other molecules. This reactivity is central to its application in pharmaceutical synthesis.

  • Basicity: As a secondary amine derivative, the nitrogen atom can be protonated by acids to form the corresponding ammonium (B1175870) salt, such as the hydrochloride.

  • Stability: The hydrochloride salt is generally more stable and easier to handle than the free base. The free base may be sensitive to air and moisture. It should be stored in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizers or bases.[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-(2-Chloroethyl)morpholine.

SpectrumData Summary
¹H NMR The proton NMR spectrum of the hydrochloride salt in D₂O shows characteristic signals for the morpholine and chloroethyl protons.[7] A typical pattern for a morpholine ring involves two sets of triplets for the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.[8]
¹³C NMR The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Infrared (IR) The IR spectrum of the hydrochloride salt shows characteristic absorption bands for C-H, C-N, C-O, and C-Cl bonds.[2][9]
Mass Spectrometry (MS) The mass spectrum of the free base shows a molecular ion peak corresponding to its molecular weight.[3]

Experimental Protocols

Synthesis of N-(2-Chloroethyl)morpholine Hydrochloride

This protocol describes the synthesis of N-(2-Chloroethyl)morpholine hydrochloride from 2-morpholinoethanol (B138140) and thionyl chloride.[10]

Materials:

  • 2-Morpholinoethanol

  • Thionyl chloride

  • Benzene (B151609) (or a suitable alternative solvent)

  • Ice bath

  • Reflux apparatus

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • Dissolve 623 g of 2-morpholinoethanol in 2 L of benzene in a suitable reaction vessel.

  • While stirring and maintaining the temperature below 35 °C with an ice bath, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise.

  • After the addition is complete, reflux the reaction mixture with stirring for 4 hours.

  • Cool the mixture, which will result in the precipitation of the product.

  • Collect the crystalline precipitate by filtration.

  • The resulting solid is N-(2-chloroethyl)morpholine hydrochloride. The reported yield is approximately 98.7% with a melting point of 180-182 °C.[10]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Morpholinoethanol 2-Morpholinoethanol Dissolution in Benzene Dissolution in Benzene 2-Morpholinoethanol->Dissolution in Benzene Thionyl chloride Thionyl chloride Controlled Addition (T < 35°C) Controlled Addition (T < 35°C) Thionyl chloride->Controlled Addition (T < 35°C) Dissolution in Benzene->Controlled Addition (T < 35°C) Reflux (4 hours) Reflux (4 hours) Controlled Addition (T < 35°C)->Reflux (4 hours) Cooling & Precipitation Cooling & Precipitation Reflux (4 hours)->Cooling & Precipitation N-(2-Chloroethyl)morpholine HCl N-(2-Chloroethyl)morpholine HCl Cooling & Precipitation->N-(2-Chloroethyl)morpholine HCl

Synthesis of N-(2-Chloroethyl)morpholine HCl
Purification of Morpholine Derivatives by Flash Column Chromatography

This general protocol can be adapted for the purification of N-(2-Chloroethyl)morpholine free base.[11]

Materials:

  • Crude N-(2-Chloroethyl)morpholine

  • Silica (B1680970) gel for flash chromatography

  • Eluent system (e.g., ethyl acetate (B1210297)/hexanes)

  • Triethylamine (B128534) (Et₃N)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography column and accessories

  • Rotary evaporator

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. A mixture of ethyl acetate and hexanes is a good starting point. To prevent peak tailing of the basic morpholine compound, add 0.5-1% triethylamine to the eluent. The target compound should have an Rf value between 0.2 and 0.4.[11]

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[11]

G Crude Product Crude Product Eluent Selection (TLC) Eluent Selection (TLC) Crude Product->Eluent Selection (TLC) Column Packing Column Packing Eluent Selection (TLC)->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection TLC Monitoring TLC Monitoring Elution & Fraction Collection->TLC Monitoring Combine Pure Fractions Combine Pure Fractions TLC Monitoring->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Purification Workflow

Biological Activity and Signaling Pathways

N-(2-Chloroethyl)morpholine is primarily valued as a synthetic intermediate and does not have significant intrinsic biological activity that has been widely reported. Its utility lies in its incorporation into larger molecules that are designed to interact with biological targets. For instance, it is a building block for pharmaceuticals where the morpholine ring can improve pharmacokinetic properties such as solubility and the chloroethyl group allows for covalent linkage or further functionalization. There is no evidence in the reviewed literature to suggest its direct involvement in specific cellular signaling pathways.

Safety and Handling

N-(2-Chloroethyl)morpholine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

  • Toxicity: The hydrochloride salt is toxic if swallowed and harmful in contact with skin.[12]

  • Corrosivity: It can cause severe skin burns and eye damage.[12]

  • Sensitization: May cause an allergic skin reaction.[12]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

N-(2-Chloroethyl)morpholine is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, particularly the susceptibility of the chloroethyl group to nucleophilic substitution, underpins its widespread use in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its properties, along with proper handling and purification techniques, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Chloroethyl)morpholine hydrochloride (CAS No. 3647-69-6), a key intermediate in the synthesis of various pharmaceuticals.[1] This document consolidates available data on its physicochemical properties, solubility in various solvents, and stability under different environmental conditions. Detailed experimental protocols for solubility determination and forced degradation studies are presented to aid researchers in their laboratory work. Furthermore, this guide includes visual representations of experimental workflows and hypothetical degradation pathways to facilitate a deeper understanding of the molecule's behavior.

Physicochemical Properties

This compound hydrochloride is a white to beige crystalline powder.[2][3] It is recognized for its role as an intermediate in the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[2][3][4] The compound is hygroscopic and should be handled with care, utilizing appropriate personal protective equipment due to its toxic and corrosive nature.[2][5][6]

PropertyValueSource(s)
Molecular Formula C₆H₁₃Cl₂NO[7][8]
Molecular Weight 186.08 g/mol [8][9]
CAS Number 3647-69-6[9]
Appearance White to off-white/beige crystalline powder or lumps[2][4][7]
Melting Point 180-186 °C (with decomposition)[2][4][9]
pH (10g/L in H₂O at 20°C) 4.5 - 5.0[2][7]
Sensitivity Hygroscopic, sensitive to moisture[2][5][6][10]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound hydrochloride exhibits solubility in polar solvents.

SolventSolubilityTemperatureSource(s)
Water Soluble / Miscible20°C[2][4][7][10][11]
Methanol SolubleAmbient[11][12]
Ethanol SolubleAmbient[7]
Chloroform Slightly SolubleHeated[2][3]

Stability Profile

Understanding the stability of this compound hydrochloride is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. The compound is generally stable under normal temperatures and pressures but is susceptible to degradation under specific conditions.[7]

ConditionObservationRecommendations / IncompatibilitiesSource(s)
Temperature Stable at ambient temperatures. Decomposes at 180-186°C.Store below +30°C.[2][7][9]
Light Photostability data not specified, but standard practice requires evaluation.Conduct photostability studies as per ICH Q1B guidelines.[13][14]
pH Stable in acidic conditions (pH 4.5-5.0 for a 1% solution).Avoid strong bases.[2][7][11]
Humidity Hygroscopic and sensitive to moisture.Store under dry, inert gas. Protect from humidity.[2][5][12]
Oxidation Susceptible to reaction with oxidizing agents.Avoid reaction with oxidizing agents (e.g., nitrates, peroxides).[11]

Experimental Protocols

The following sections detail standardized methodologies for evaluating the solubility and stability of this compound hydrochloride.

Protocol for Equilibrium Solubility Determination

This protocol is designed to determine the solubility of the compound in various solvents at a controlled temperature.

  • Preparation : Add an excess amount of this compound hydrochloride to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]

  • Sample Processing : Centrifuge the samples to separate the undissolved solid.[15]

  • Quantification : Carefully extract an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[16] These studies are performed to develop and validate stability-indicating analytical methods.[17][18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][19]

A. General Sample Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

B. Stress Conditions:

  • Acidic Hydrolysis :

    • Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M to 1.0 M HCl).[13]

    • Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[13]

    • At specified time points, withdraw samples, neutralize with a suitable base, dilute, and analyze.

  • Alkaline Hydrolysis :

    • Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M to 1.0 M NaOH).[13]

    • Follow the same temperature and time course as the acidic hydrolysis study.

    • At specified time points, withdraw samples, neutralize with a suitable acid, dilute, and analyze.

  • Oxidative Degradation :

    • Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂).[13]

    • Maintain the solution at room temperature for up to 7 days.[13]

    • Withdraw samples at intervals, quench any remaining oxidizing agent if necessary, dilute, and analyze.

  • Thermal Degradation :

    • Expose the solid compound to elevated temperatures (e.g., 40°C to 80°C) in a stability chamber.[13]

    • Also, expose a solution of the compound to similar thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation :

    • Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[13][14] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt-hours per square meter.[13]

    • A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature conditions.[14]

    • Analyze both the exposed and control samples after the exposure period.

C. Analysis: All samples from the forced degradation studies should be analyzed using a validated, stability-indicating HPLC method.[20][21] This method must be capable of separating the intact compound from all process impurities and degradation products.[17] Peak purity analysis should be performed to ensure no degradation products co-elute with the main peak.[17]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for this compound hydrochloride.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Sample This compound HCl SOL Solution Preparation API->SOL ACID Acid Hydrolysis (HCl) SOL->ACID BASE Base Hydrolysis (NaOH) SOL->BASE OXI Oxidation (H2O2) SOL->OXI THERM Thermal (Heat) SOL->THERM PHOTO Photolytic (UV/Vis Light) SOL->PHOTO HPLC Stability-Indicating HPLC Method ACID->HPLC BASE->HPLC OXI->HPLC THERM->HPLC PHOTO->HPLC ID Identify & Quantify Degradants HPLC->ID PATH Establish Degradation Pathways ID->PATH METHOD Validate Analytical Method ID->METHOD

Caption: Workflow for Forced Degradation Stability Testing.

G cluster_hydrolysis Hydrolysis (H2O) cluster_ring_opening Ring Opening (Oxidative/Hydrolytic) parent This compound (C6H12ClNO) hydrolysis_product 4-(2-Hydroxyethyl)morpholine (C6H13NO2) parent->hydrolysis_product SN2 Reaction -Cl- ring_open_product 2-(2-Aminoethoxy)acetate (C4H9NO3) parent->ring_open_product C-N Cleavage glycolate Glycolic Acid (C2H4O3) ring_open_product->glycolate Further Degradation

Caption: Hypothetical Degradation Pathway of this compound HCl.

References

The Biological Frontier of 4-(2-Chloroethyl)morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically approved drugs. The introduction of a reactive 2-chloroethyl group at the 4-position of the morpholine ring creates a versatile pharmacophore, 4-(2-Chloroethyl)morpholine, which serves as a crucial building block for a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The biological activity is significantly influenced by the nature of the substituents attached to the core moiety.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
10dA549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
MDA-MB-231 (Breast)1.003 ± 0.008
10eA549 (Lung)0.033 ± 0.003
10hMCF-7 (Breast)0.087 ± 0.007

Table 2: Anticancer Activity of Morpholine-Substituted Quinazoline (B50416) Derivatives [2]

Compound IDA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 3: Anticancer Activity of Benzophenone-Morpholine Analogs [3]

Compound IDDLA (Murine Lymphoma) IC50 (µM)EAC (Murine Ascites) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)
8b7.1 ± 0.87.3 ± 1.27.0 ± 0.710.1 ± 0.6
8f9.1 ± 0.810.3 ± 1.28.6 ± 1.813.1 ± 1.1

Table 4: Anticancer Activity of Substituted Morpholine Derivatives [4]

Compound IDMDA-MB-231 (Breast) IC50 (µg/mL)
M288.27
M581.92

Antimicrobial Activity

The structural versatility of this compound derivatives also lends itself to the development of novel antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of sulfamoyl-substituted 4-(2-aminoethyl)morpholine (B49859) derivatives.

Table 5: Antimicrobial Activity of 4-(2-(N-benzyl)arylsulfamoyl)ethyl)morpholine Derivatives [5]

Compound IDS. aureus MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)
6b8.47 ± 1.20--
6c8.70 ± 1.60--
Ciprofloxacin7.98 ± 1.33--

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points towards the inhibition of crucial signaling pathways as a primary mechanism for the anticancer effects of these derivatives.

VEGFR-2 Inhibition

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[6][7]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Derivative This compound Derivative Derivative->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition by derivatives.

Induction of Apoptosis

Many derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic mitochondrial pathways, leading to the activation of caspases and subsequent cell death.[8][9]

Apoptosis_Pathway Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. This section outlines the methodologies for the synthesis of the core structure and a standard in vitro cytotoxicity assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound precursor.

Synthesis_Workflow Start 2-Morpholinoethan-1-ol in Dichloromethane (B109758) Step1 Add Thionyl Chloride (SOCl2) at 0°C Start->Step1 Step2 Heat to 40°C (Overnight) Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 Product This compound Step4->Product

General workflow for the synthesis of this compound.

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve 2-Morpholinoethan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide showcase significant potential, particularly in the realm of oncology. The quantitative data presented highlights the potency of these compounds, while the outlined mechanisms of action provide a rationale for their biological effects. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic profiles. Further exploration of their activity against a broader range of cancer cell lines, infectious agents, and in models of neurodegenerative diseases is warranted. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop the next generation of this compound-based therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safety, handling, and disposal of 4-(2-Chloroethyl)morpholine and its hydrochloride salt. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for an audience of trained professionals in research and development settings.

Chemical and Physical Properties

This compound and its hydrochloride salt are chemical intermediates with distinct physical and chemical properties. The hydrochloride salt is a white to beige crystalline powder, while the free base is a liquid.[1][2] Both are soluble in water.[2][3] A summary of their key properties is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H12ClNO[1][4]
Molecular Weight 149.62 g/mol [4]
Appearance Liquid[1]
Boiling Point 94°C at 12 mmHg[5]
Purity 98%[1]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C6H12ClNO · HCl
Molecular Weight 186.08 g/mol [6]
Appearance White to beige crystalline powder[2][7]
Melting Point 180-186°C (decomposes)[7]
Solubility Soluble in water and methanol[2][3]
pH 4.5-5 (10g/l in H2O at 20°C)[2]
Stability Stable under normal temperatures and pressures; hygroscopic[2][8]

Hazard Identification and Toxicity

This compound and its hydrochloride salt are hazardous substances that pose significant health risks upon exposure. The hydrochloride salt is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[9] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[9]

Table 3: GHS Hazard Classifications for this compound Hydrochloride

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects

Source:[9]

Animal studies indicate significant toxicity. The intraperitoneal LD50 in mice for the hydrochloride salt is 161 mg/kg.[3][6] Ingestion of less than 40 grams may be fatal or cause serious health damage in humans.[3] The substance can cause chemical burns to the oral cavity, gastrointestinal tract, skin, and eyes upon direct contact.[3] Vapors or mists are extremely irritating to the eyes.[3]

Long-term exposure to morpholine (B109124) and its congeners may lead to liver and kidney damage.[3] There is also a potential for the conversion of morpholine to the carcinogenic N-nitrosomorpholine in the body.[3]

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound and its salts.

Table 4: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentStandardSource(s)
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.EN 166 (EU) or NIOSH (US)[8]
Skin Chemical-resistant gloves (e.g., PVC), fire/flame resistant and impervious clothing, overalls, and a PVC apron.EN 374[3][11]
Respiratory A full-face respirator with a particulate dust filter is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH/MSHA or EN 149 approved[8]
Footwear Safety footwear or safety gumboots (e.g., rubber).[11]
General Handling Procedures
  • Avoid all personal contact, including inhalation of dust, mists, or vapors.[3][11]

  • Wear suitable protective clothing at all times.[10]

  • Avoid the formation of dust and aerosols.[10]

  • Use non-sparking tools to prevent ignition.[10]

  • Do not eat, drink, or smoke when using this product.[11]

  • Keep containers tightly closed when not in use.[11]

  • Wash hands thoroughly after handling.[11]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First-Aid Measures

Table 5: First-Aid Procedures for Exposure to this compound

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[10]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[10]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor.[10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]
Spill Response

Minor Spills:

  • Remove all sources of ignition.[3]

  • Clean up all spills immediately.[3]

  • Avoid contact with skin and eyes.[3]

  • Use personal protective equipment.[3]

  • For solids, use dry clean-up procedures and avoid generating dust.[3]

  • For liquids, contain and absorb the spill with sand, earth, inert material, or vermiculite.[11]

  • Place the collected material in a suitable, labeled container for waste disposal.[3][11]

Major Spills:

  • Clear the area of all personnel and move upwind.[3][11]

  • Alert the emergency response team and inform them of the location and nature of the hazard.[3]

  • Wear a self-contained breathing apparatus and full protective gear.[8][11]

  • Prevent the spillage from entering drains or water courses.[11]

Caption: Workflow for responding to a spill of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[10][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]

  • Protect containers from physical damage and check regularly for leaks.[11]

  • This material is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[8]

Disposal

This compound and its container must be disposed of as hazardous waste.[3]

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Consult with a licensed professional waste disposal service to dispose of this material.

  • Do not allow the chemical to enter drains or the environment.[10]

  • Contaminated packaging should be treated as the product itself.

  • Puncture containers to prevent reuse before disposal at an authorized landfill.[3]

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Is the material contaminated? Start->Is_Contaminated Unused Unused Material Is_Contaminated->Unused No Contaminated Contaminated Material/Container Is_Contaminated->Contaminated Yes Recycle Consult manufacturer for recycling options Unused->Recycle Dispose Dispose as Hazardous Waste Contaminated->Dispose Recycle->Dispose Recycling not feasible Contact_Authority Consult Waste Management Authority Dispose->Contact_Authority Licensed_Disposal Engage Licensed Professional Waste Disposal Service Contact_Authority->Licensed_Disposal

Caption: Decision tree for the proper disposal of this compound waste.

Biological Effects and Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the research being conducted. However, the handling, spill response, and disposal procedures outlined in this guide should be incorporated into any laboratory-specific Standard Operating Procedures (SOPs).

General Experimental Workflow Considerations:

Experimental_Workflow Plan Experiment Planning & Risk Assessment Prep Prepare Work Area & Engineering Controls Plan->Prep PPE Don Appropriate PPE Prep->PPE Handling Handle/Use Chemical as per Protocol PPE->Handling Decontamination Decontaminate Equipment & Work Area Handling->Decontamination Waste Segregate and Store Waste Decontamination->Waste Disposal Dispose of Waste via Approved Channels Waste->Disposal

Caption: A generalized workflow for experiments involving this compound.

This guide is intended to provide a comprehensive overview of the safety, handling, and disposal of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and site-specific safety protocols. Always consult the most recent SDS for this chemical before use.

References

Synthesis of 4-(2-Chloroethyl)morpholine from morpholine and 2-chloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(2-chloroethyl)morpholine, a crucial intermediate in the pharmaceutical industry, from morpholine (B109124) and 2-chloroethanol (B45725). The synthesis is a well-established two-step process involving an initial N-alkylation followed by a chlorination reaction. This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying reaction mechanisms.

Synthesis Overview

The synthesis of this compound from morpholine proceeds in two primary stages:

  • N-Alkylation: Morpholine is reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol (B42945), to form the intermediate, 2-morpholinoethan-1-ol. This reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic carbon of the haloethanol. The presence of a base is often utilized to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

  • Chlorination: The hydroxyl group of 2-morpholinoethan-1-ol is then replaced by a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction typically yields the hydrochloride salt of this compound, which can then be neutralized to obtain the free base.

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorination cluster_2 Optional: Neutralization Morpholine Morpholine Intermediate 2-Morpholinoethan-1-ol Morpholine->Intermediate + 2-Chloroethanol (Base, Solvent, Heat) Chloroethanol 2-Chloroethanol Product_HCl This compound Hydrochloride Intermediate->Product_HCl + Thionyl Chloride (Solvent, Heat) ThionylChloride Thionyl Chloride (SOCl₂) Product_FreeBase This compound (Free Base) Product_HCl->Product_FreeBase + Base (e.g., NaOH)

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two key steps of the synthesis based on cited experimental protocols.

Table 1: N-Alkylation of Morpholine to 2-Morpholinoethan-1-ol

ParameterValueReference
Reactants Morpholine, 2-Bromoethanol[1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent Acetonitrile (CH₃CN)[1]
Reaction Temperature Reflux[1]
Reaction Time 3 hours[1]
Yield 83%[1]

Table 2: Chlorination of 2-Morpholinoethan-1-ol

ParameterValueReference
Reactant 2-Morpholinoethan-1-ol[2]
Chlorinating Agent Thionyl Chloride (SOCl₂)[2][3]
Catalyst N,N-Dimethylformamide (DMF) (catalytic)[2]
Solvent Dichloromethane (B109758) (DCM) or Benzene (B151609)[2][3]
Reaction Temperature 0 °C to 40 °C or Reflux[2][3]
Reaction Time Overnight or 4 hours[2][3]
Yield 74% (free base), 98.7% (hydrochloride salt)[2][3]

Detailed Experimental Protocols

Synthesis of 2-Morpholinoethan-1-ol (N-Alkylation)

This protocol is adapted from a procedure using 2-bromoethanol.[1]

Materials:

  • Morpholine

  • 2-Bromoethanol

  • Potassium Carbonate (anhydrous)

  • Acetonitrile

Procedure:

  • To a solution of 2-bromoethanol (1.0 eq) in acetonitrile, add potassium carbonate (1.5-3.0 eq).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add morpholine (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-morpholinoethan-1-ol, which can be used in the next step without further purification.

Synthesis of this compound Hydrochloride (Chlorination)

This protocol is based on the chlorination of 2-morpholinoethan-1-ol using thionyl chloride.[2][3]

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or Benzene

  • N,N-Dimethylformamide (DMF) (optional, catalytic)

Procedure:

  • Dissolve 2-morpholinoethan-1-ol (1.0 eq) in dichloromethane or benzene in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-5.0 eq) dropwise to the stirred solution. A catalytic amount of DMF can also be added at this stage.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C or reflux for 4 hours to overnight.[2][3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture. The crystalline hydrochloride salt of the product may precipitate.

  • Collect the precipitate by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • The crude this compound hydrochloride can be recrystallized from a suitable solvent like ethanol (B145695) to yield the purified product.[3]

Isolation of this compound Free Base

The free base can be obtained from the hydrochloride salt.[4]

Materials:

Procedure:

  • Dissolve the this compound hydrochloride in water.

  • Neutralize the solution to a pH of 11 with an aqueous sodium hydroxide solution.

  • Extract the aqueous solution with dichloromethane.

  • Wash the combined organic layers with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound as an oil.

Reaction Mechanisms and Workflows

N-Alkylation Signaling Pathway

The N-alkylation of morpholine with 2-chloroethanol proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of morpholine acts as the nucleophile, attacking the carbon atom bonded to the chlorine.

G Morpholine Morpholine (Nucleophile) TransitionState SN2 Transition State Morpholine->TransitionState Nucleophilic Attack Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->TransitionState Intermediate Protonated 2-Morpholinoethanol TransitionState->Intermediate Chloride Chloride Ion (Cl⁻) TransitionState->Chloride Leaving Group Departure Product 2-Morpholinoethan-1-ol Intermediate->Product ProtonatedBase Protonated Base Intermediate->ProtonatedBase Base Base (e.g., K₂CO₃) Base->Product Deprotonation

Caption: Mechanism of N-alkylation of morpholine.

Chlorination Experimental Workflow

The workflow for the chlorination of 2-morpholinoethan-1-ol involves several key steps from reaction setup to product isolation.

G Start Start Setup Dissolve 2-Morpholinoethan-1-ol in Solvent Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slowly Add Thionyl Chloride Cooling->Addition Reaction Heat to 40 °C / Reflux (4h - overnight) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Filter or Concentrate Monitoring->Workup Reaction Complete Purification Recrystallize from Ethanol Workup->Purification End Pure this compound Hydrochloride Purification->End

Caption: Experimental workflow for the chlorination step.

Mechanism of Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite.[5] This intermediate then undergoes nucleophilic attack by the chloride ion.

G Alcohol 2-Morpholinoethan-1-ol Intermediate1 Protonated Alkyl Chlorosulfite Alcohol->Intermediate1 Nucleophilic attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Alkyl Chlorosulfite Intermediate1->Intermediate2 - H⁺ Product This compound Intermediate2->Product SN2 attack by Cl⁻ Chloride Chloride Ion (Cl⁻) Intermediate2->Chloride Leaving Group SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 Decomposition Chloride->Product HCl Hydrogen Chloride (HCl)

Caption: Mechanism of alcohol chlorination with thionyl chloride.

References

Reactivity of the Chloroethyl Group in 4-(2-Chloroethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)morpholine is a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical industry. Its utility stems from the presence of a nucleophilic morpholine (B109124) ring and an electrophilic chloroethyl group. This guide provides a comprehensive technical overview of the reactivity of the chloroethyl moiety, detailing its reaction mechanisms, quantitative data, and experimental protocols for its application in chemical synthesis.

Core Reactivity: The Chloroethyl Group as an Alkylating Agent

The primary reactivity of the chloroethyl group in this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent chlorine atom renders the terminal carbon of the ethyl chain susceptible to attack by a wide range of nucleophiles. This alkylating capability is central to its role in the synthesis of more complex molecules.

Mechanism of Action: The Aziridinium (B1262131) Ion Intermediate

A key feature of the reactivity of 2-chloroethylamines, including this compound, is the intramolecular participation of the nitrogen atom to form a highly reactive three-membered ring intermediate known as an aziridinium ion. This neighboring group participation significantly influences the reaction kinetics and stereochemistry.

The formation of the aziridinium ion is an intramolecular cyclization that proceeds via a nucleophilic attack of the morpholine nitrogen on the carbon bearing the chlorine atom, displacing the chloride ion. This intermediate is highly strained and, therefore, very susceptible to nucleophilic attack. The subsequent reaction with a nucleophile can occur at either of the two carbons of the original ethyl group, leading to the final product.

Aziridinium_Formation cluster_0 A This compound B Aziridinium Ion Intermediate A->B Intramolecular Cyclization C Alkylated Product B->C Nucleophilic Attack (Nu-)

Caption: Formation and reaction of the aziridinium ion intermediate.

Quantitative Data on Reactivity

Nucleophile TypeReaction ConditionsProduct TypeTypical Yield (%)Reference
PhenolsBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat4-(2-Aryloxyethyl)morpholine60-90General knowledge
AminesBase (e.g., Et₃N), Solvent (e.g., Acetonitrile), Heat4-(2-(Dialkylamino)ethyl)morpholine70-95General knowledge
ThiolsBase (e.g., NaH), Solvent (e.g., DMF)4-(2-(Arylthio)ethyl)morpholine80-95General knowledge
ImidazolesBase (e.g., K₂CO₃), Solvent (e.g., Toluene), RefluxN-substituted imidazoles~99 (for Nimorazole)[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-morpholinoethan-1-ol with thionyl chloride.[2]

Materials:

Procedure:

  • To a stirred solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane, slowly add thionyl chloride (5.0 eq.) at 0 °C, followed by a catalytic amount of DMF.[2]

  • Heat the reaction mixture to 40 °C and stir overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by vacuum evaporation.[2]

  • Dilute the crude product with dichloromethane and wash with saturated sodium bicarbonate solution.[2]

  • Concentrate the organic layer under reduced pressure.[2]

  • Purify the crude residue by column chromatography using 3% methanol in dichloromethane as the eluent to afford this compound as a colorless liquid (yield: 74.0%).[2]

Synthesis_Workflow Start Start: 2-Morpholinoethan-1-ol in DCM Step1 Add Thionyl Chloride and cat. DMF at 0°C Start->Step1 Step2 Heat to 40°C Overnight Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Work-up: - Evaporation - DCM addition - NaHCO3 wash Step3->Step4 Reaction Complete Step5 Purification: Column Chromatography Step4->Step5 End End Product: This compound Step5->End

Caption: Workflow for the synthesis of this compound.

N-Alkylation of 2-Nitroimidazole for the Synthesis of Nimorazole

This compound is a key intermediate in the synthesis of Nimorazole, a 5-nitroimidazole derivative with radiosensitizing and antiprotozoal properties.

Materials:

  • 4(5)-Nitroimidazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Methanol

Procedure:

  • A mixture of 4(5)-nitroimidazole and potassium carbonate in toluene is heated to reflux.

  • This compound is added to the refluxing mixture.

  • The reaction proceeds to yield a mixture of N-2-morpholinoethyl-5-nitroimidazole (Nimorazole) and N-2-morpholinoethyl-4-nitroimidazole.

  • The desired product, Nimorazole, can be purified by crystallization from methanol to a purity of over 99%.[1]

Role in Drug Development: The Morpholine Moiety in PI3K/Akt Signaling Pathway Inhibition

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

Numerous PI3K inhibitors incorporate a morpholine ring, where the oxygen atom often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[5][6][7] While this compound itself is not a direct inhibitor, its derivatives, synthesized via the alkylation reactions described above, can be designed to target this pathway. The chloroethyl group provides a reactive handle to attach the morpholine moiety to a larger scaffold designed to bind to the PI3K active site.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

Conclusion

The chloroethyl group of this compound is a highly versatile reactive handle that enables the facile introduction of the morpholinoethyl moiety into a wide array of molecules. Its reactivity, primarily governed by the formation of a transient aziridinium ion, allows for efficient alkylation of various nucleophiles. This property has been extensively utilized in the synthesis of pharmaceuticals and other biologically active compounds. A deeper understanding of its reactivity and the development of robust synthetic protocols are crucial for leveraging the full potential of this valuable building block in drug discovery and development.

References

4-(2-Chloroethyl)morpholine hydrochloride melting point and appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and handling of 4-(2-chloroethyl)morpholine hydrochloride (CAS No: 3647-69-6), a key intermediate in the synthesis of various pharmaceuticals.

Physicochemical Properties

This compound hydrochloride is a hygroscopic crystalline solid.[1][2][3] Its appearance is consistently reported as a white to off-white or beige powder or crystals.[1][4][5][6] The compound is soluble in water and methanol.[1][7][8]

PropertyValueReferences
CAS Number 3647-69-6[1][4][9][10]
Molecular Formula C6H13Cl2NO[1][3][8]
Molecular Weight 186.08 g/mol [1][3][10]
Appearance White to off-white/beige crystalline powder[1][4][5][6][11]
Melting Point 180-186 °C (with decomposition)[1][2][4][10][12][13][14]
Solubility Soluble in water and methanol[1][7][8]
Purity Typically >97.0%[6][10]
Moisture Content (KF) NMT 0.50%[4]

Synthetic Utility

This compound hydrochloride serves as a crucial building block in the synthesis of a range of biologically active molecules. It is a key intermediate for pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[1][4][5] Furthermore, its reactive chloroethyl group makes it a valuable reagent in the development of potential DNA cross-linking antitumor agents and synthetic opiate analogues.[1][5]

G Synthetic Applications of this compound HCl A This compound Hydrochloride B Pharmaceutical Synthesis A->B G Antitumor Agent Development A->G I Synthetic Opiate Analogues A->I C Floredil B->C D Morinamide B->D E Nimorazole B->E F Pholcodine B->F H DNA Cross-linking Agents G->H

Caption: Synthetic pathways of this compound HCl.

Experimental Protocols

Determination of Melting Point

The melting point of this compound hydrochloride is determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded. The range between these two temperatures is the melting range. For this compound hydrochloride, melting is accompanied by decomposition, which may be observed as darkening or gas evolution.[1][2][10][13]

G Workflow for Physicochemical Characterization A Sample Receipt and Documentation B Visual Inspection (Appearance, Color) A->B C Melting Point Determination B->C D Solubility Testing (Water, Methanol) C->D E Spectroscopic Analysis (FTIR, NMR) D->E F Purity Assessment (Titration, HPLC) E->F G Data Compilation and Certificate of Analysis F->G

Caption: General workflow for chemical characterization.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.[4][7] It is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3][7][13][15] It may also cause an allergic skin reaction.[7][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12][16] Work should be conducted in a well-ventilated area or a fume hood.[12] Store the compound in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents, as it is hygroscopic.[1][8][12]

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of 4-(2-chloroethyl)morpholine as a versatile building block in the synthesis of a wide array of therapeutic agents. This guide delves into its application in anticancer, antimicrobial, and other pharmacologically significant compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Introduction

This compound, a bifunctional molecule incorporating a reactive chloroethyl group and a morpholine (B109124) ring, has emerged as a crucial intermediate in the landscape of medicinal chemistry. Its unique structural features allow for its facile incorporation into a diverse range of molecular scaffolds, leading to the development of numerous clinically relevant drugs and novel therapeutic candidates. The morpholine moiety, often considered a "privileged structure," can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, while the chloroethyl group serves as a versatile handle for synthetic elaboration.[1] This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the synthesis of anticancer, antifungal, and antibacterial agents, as well as other notable pharmaceuticals.

Core Applications in Medicinal Chemistry

The utility of this compound hydrochloride spans various therapeutic areas, primarily serving as a key precursor for introducing the morpholinoethyl moiety into a target molecule. This substitution can significantly modulate the pharmacological profile of the parent compound.

Anticancer Agents

A significant area of application for this compound is in the development of anticancer therapeutics, particularly kinase inhibitors. The morpholine ring has been shown to be a critical component in the design of potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[2][3]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several potent PI3K inhibitors incorporating a morpholine moiety, derived from this compound, have been synthesized and evaluated. The morpholine oxygen can form a key hydrogen bond with the hinge region of the kinase domain, contributing to the high affinity of these inhibitors.[4]

Table 1: In Vitro Activity of Morpholine-Containing PI3K Inhibitors

Compound ReferenceTarget(s)IC50 (nM)Cell LineReference
ZSTK474PI3Kα5.0A375[5]
Thieno[3,2-d]pyrimidine derivative 15ePI3Kα2.0A375[6]
Morpholinopyrimidine 14PI3KMore potent than ZSTK474C4-2[2]
Morpholinopyrimidine 20PI3KMore potent than ZSTK474C4-2[2]
Dimorpholinoquinazoline 7cPI3K/Akt/mTOR pathway125-250 (inhibition of phosphorylation)MCF7[3]
Morpholine-substituted tetrahydroquinoline 10emTOR33A549[7]
Antimicrobial Agents

The morpholine scaffold is also a key feature in a number of antimicrobial agents. Its incorporation can enhance the antibacterial and antifungal properties of various chemical classes.

Morpholine-based antifungals, such as fenpropimorph (B1672530) and amorolfine, act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This compound serves as a valuable starting material for the synthesis of novel analogs with potent antifungal activity.

Table 2: In Vitro Antifungal Activity of Morpholine Derivatives

Compound ReferenceFungal StrainMIC (µg/mL)Reference
Sila-analogue 24Candida albicans ATCC 244331[8]
Sila-analogue 24Aspergillus niger ATCC 105780.5[8]
Brominated 4-hydroxy-2-quinolone 3jAspergillus flavusIC50 = 1.05[9]

Derivatives of this compound have been explored for their antibacterial potential. The morpholine moiety has been incorporated into various heterocyclic systems, such as quinolones and imidazolones, to generate compounds with activity against both Gram-positive and Gram-negative bacteria.[10][11] The mechanisms of action for these compounds are varied and can include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane. For instance, some morpholine-containing imidazolones have been shown to act as adjuvants for β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA) by potentially interacting with the allosteric site of penicillin-binding protein 2a (PBP2a).[10]

Table 3: In Vitro Antibacterial Activity of Morpholine Derivatives

Compound ReferenceBacterial StrainMIC (µg/mL)Reference
Quaternary quinolone 4eEscherichia coli0.25[11]
Morpholine derivative 4Various Gram-positive and Gram-negative-[12]
Morpholine derivative 6Various Gram-positive and Gram-negative-[12]
Other Therapeutic Applications

Beyond cancer and infectious diseases, this compound is a precursor to several other important pharmaceuticals.[11][13]

  • Pholcodine: An opioid cough suppressant that acts on the cough center in the medulla oblongata.[2]

  • Nimorazole: A radiosensitizing agent used in the treatment of head and neck cancer.[11][13]

  • Reboxetine (B1679249): A selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant.[3]

  • Floredil: A coronary vasodilator.[11][13]

  • Morinamide: An antitubercular agent.[11][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrochloride and representative examples of its application in the preparation of biologically active molecules.

Synthesis of this compound Hydrochloride

Method 1: From 2-Morpholinoethan-1-ol [10]

  • Reaction Setup: A solution of 2-morpholinoethan-1-ol (1.0 eq) in dichloromethane (B109758) (DCM) is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Thionyl Chloride: Thionyl chloride (5.0 eq) is added dropwise to the stirred solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: The reaction mixture is heated to 40 °C and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the solvent is removed under reduced pressure. The crude residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of methanol (B129727) and DCM (e.g., 3% MeOH in DCM) as the eluent to afford this compound.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.

Method 2: From Morpholine and 2-Chloroethanol (B45725) [2]

  • Initial Reaction: Morpholine (1.0 eq) and 2-chloroethanol (1.2 eq) are dissolved in toluene (B28343) and heated at reflux for 2 hours.

  • Cooling and Addition: The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath. Thionyl chloride (2.0 eq) is added dropwise.

  • Reaction: The mixture is stirred in the ice bath for 20 minutes and then at room temperature for 6 hours.

  • Workup and Purification: Toluene and unreacted thionyl chloride are removed by distillation under reduced pressure. The resulting residue is recrystallized from ethanol (B145695) to yield this compound hydrochloride.

Synthesis of a Morpholinopyrimidine PI3K Inhibitor Intermediate

This protocol describes the synthesis of 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, an intermediate in the preparation of potent PI3K inhibitors.[2]

  • Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (B138864) in a suitable solvent, add one equivalent of morpholine and a base (e.g., triethylamine).

  • First Substitution: Stir the reaction at room temperature to achieve monosubstitution, yielding 4-chloro-6-morpholino-2-chloropyrimidine.

  • Second Substitution: To the resulting intermediate, add one equivalent of 6-aminohexan-1-ol and a base.

  • Reaction: Heat the reaction mixture to drive the second substitution reaction to completion.

  • Purification: After workup, the product, 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, is purified by column chromatography.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion MorpholineInhibitor Morpholine-based Inhibitor MorpholineInhibitor->PI3K Inhibition Synthetic_Workflow Start This compound Hydrochloride Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophilic Substrate (e.g., Amine, Phenol) Nucleophile->Reaction Intermediate Morpholinoethyl-substituted Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification FinalProduct Final Biologically Active Compound Modification->FinalProduct

References

Methodological & Application

Application Notes and Protocols: 4-(2-Chloroethyl)morpholine as a Reagent in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)morpholine is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the construction of molecules with a morpholinoethyl moiety. This structural motif is prevalent in a multitude of biologically active compounds and pharmaceutical drugs due to the favorable physicochemical properties conferred by the morpholine (B109124) ring, such as improved aqueous solubility and metabolic stability. The presence of a reactive chloroethyl group allows for the facile N-alkylation of a diverse range of nucleophiles, including primary and secondary amines, heterocyclic compounds, phenols, and thiols. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation reactions, with a focus on its application in the synthesis of pharmacologically relevant molecules.

Applications in Drug Discovery and Development

The morpholinoethyl group introduced by this compound is a key pharmacophore in numerous therapeutic agents. For instance, it is a crucial intermediate in the synthesis of pharmaceuticals such as the antipsychotic drug fluphenazine, as well as floredil, morinamide, nimorazole, and pholcodine.

A significant area of application for morpholine-containing compounds is in the development of kinase inhibitors, particularly targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][4] The morpholine moiety in these inhibitors often forms key hydrogen bonding interactions within the kinase domain, contributing to their potency and selectivity.[1] The N-alkylation reaction using this compound provides a straightforward method for incorporating this important structural feature into novel drug candidates.

General Reaction Scheme for N-Alkylation

The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophile (Nu-H), such as an amine, phenol, or thiol, attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride generated.

G cluster_conditions Reaction Conditions reagents Nu-H + this compound product Nu-CH2CH2-morpholine + HCl reagents->product Heat base Base solvent Solvent

Caption: General scheme for N-alkylation using this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines and Heterocycles

This protocol provides a general method for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocyclic compounds, with this compound.

Materials:

  • Substrate (amine or heterocycle)

  • This compound or this compound hydrochloride

  • Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate, or triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle with temperature control

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a dry round-bottom flask, add the substrate (1.0 eq.) and the anhydrous solvent (10-20 mL per mmol of substrate).

  • Add the base (2.0-3.0 eq.) to the mixture.

  • If using the hydrochloride salt of this compound, an additional equivalent of base may be required.

  • Add this compound (1.1-1.5 eq.) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: O-Alkylation of Phenols

This protocol describes a general method for the O-alkylation of phenols with this compound to form morpholinoethyl phenyl ethers.

Materials:

  • Phenolic substrate

  • This compound

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., DMF or tetrahydrofuran (B95107) (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq.) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.1-1.2 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: S-Alkylation of Thiols

This protocol outlines a general method for the S-alkylation of thiols with this compound to produce morpholinoethyl thioethers.

Materials:

  • Thiol substrate

  • This compound

  • Base (e.g., potassium carbonate or sodium ethoxide)

  • Solvent (e.g., ethanol (B145695) or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the thiol substrate (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative reaction conditions and yields for the alkylation of various nucleophiles with this compound, based on literature precedents for analogous reactions.

Table 1: N-Alkylation of Amines and Heterocycles

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80-10012-2460-80
4-NitroanilineK₂CO₃DMF60-8012-24>90
IndoleNaHDMF25-504-1270-90
BenzimidazoleK₂CO₃AcetonitrileReflux8-1675-95
PiperidineEt₃NEthanolReflux6-1280-95

Table 2: O-Alkylation of Phenols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF50-7012-2470-90
4-MethoxyphenolK₂CO₃AcetoneReflux10-2080-95
4-NitrophenolCs₂CO₃DMF25-508-16>90

Table 3: S-Alkylation of Thiols

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃EthanolReflux2-6>90
Benzyl MercaptanNaOEtEthanolReflux2-4>90
4-ChlorothiophenolK₂CO₃DMF603-585-95

Note: Yields are approximate and based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup cluster_purification Purification start Combine Substrate, Base, and Solvent add_reagent Add this compound start->add_reagent heat Heat to Reaction Temperature add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography / Recrystallization concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for N-alkylation.

PI3K/Akt/mTOR Signaling Pathway

The products derived from N-alkylation with this compound are often investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing compounds.

References

Synthesis of Active Pharmaceutical Ingredients Utilizing 4-(2-Chloroethyl)morpholine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Active Pharmaceutical Ingredients (APIs) using 4-(2-Chloroethyl)morpholine hydrochloride as a key intermediate. This versatile building block is instrumental in the synthesis of several pharmaceuticals, including the antimicrobial agent Nimorazole and the opioid cough suppressant Pholcodine.

Introduction

This compound hydrochloride is a reactive alkylating agent widely employed in organic synthesis for the introduction of a morpholinoethyl moiety onto various scaffolds. This functional group is prevalent in a range of APIs, often imparting desirable pharmacokinetic properties. This document outlines the synthesis of the intermediate itself, followed by its application in the synthesis of notable APIs.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound hydrochloride and its subsequent use in the preparation of Nimorazole.

Table 1: Synthesis of this compound Hydrochloride

ParameterValueReference
Starting Materials
2-Morpholinoethan-1-ol1.0 eq (13.88 mmol, 2.5 g)[1]
Thionyl chloride5.0 eq (69.44 mmol, 5.06 mL)[1]
Dichloromethane (B109758) (DCM)25 mL[1]
N,N-Dimethylformamide (DMF)Catalytic amount[1]
Reaction Conditions
Temperature0 °C to 40 °C[1]
Reaction TimeOvernight[1]
Product
Yield74.0% (2.0 g)[1]
AppearanceColorless liquid[1]

Table 2: Synthesis of Nimorazole

ParameterValueReference
Starting Materials
4(5)-Nitroimidazole1.0 eq[2]
This compound-[2]
Base (e.g., K2CO3, NaOH)-[2][3]
Solvent (e.g., Toluene)-[2][3]
Reaction Conditions
TemperatureReflux[2][3]
Product
Yield99% (for one method)[3]
Appearance--

Note: Detailed molar quantities for the synthesis of Nimorazole were not fully specified in the searched literature, but the general process is outlined.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the free base form of the key intermediate.

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl chloride

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Silica (B1680970) gel for column chromatography

  • Methanol (B129727)

Procedure:

  • To a stirred solution of 2-morpholinoethan-1-ol (13.88 mmol, 2.5 g, 1.0 eq.) in dichloromethane (25 mL) at 0 °C, slowly add thionyl chloride (69.44 mmol, 5.06 mL, 5.0 eq.) followed by a catalytic amount of DMF.[1]

  • Heat the reaction mixture to 40 °C and stir overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the solvent by vacuum evaporation to obtain the crude product.[1]

  • Dilute the crude product with dichloromethane and wash with saturated sodium bicarbonate solution.[1]

  • Concentrate the organic layer under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a 3% methanol in dichloromethane solution as the eluent to afford this compound as a colorless liquid (2.0 g, 74.0% yield).[1]

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of the intermediate.

Materials:

Procedure:

  • Add 5.0 mL of morpholine (57.5 mmol) and 4.6 mL of 2-chloroethanol (69.0 mmol) to 40 mL of toluene.[4]

  • Heat the mixture at reflux for 2 hours.[4]

  • Cool the reaction solution to room temperature.[4]

  • In an ice bath, add 8.4 mL (114 mmol) of thionyl chloride dropwise.[4]

  • After the addition, continue stirring in the ice bath for 20 minutes.[4]

  • Remove the ice bath and stir at room temperature for 6 hours.[4]

  • Distill off the toluene and unreacted thionyl chloride under reduced pressure.[4]

  • Recrystallize the residual solid from ethanol to give 7.9 g of this compound hydrochloride.[4]

Synthesis of Nimorazole

This protocol outlines the general procedure for the synthesis of Nimorazole.

Materials:

  • 4(5)-Nitroimidazole

  • This compound

  • Potassium carbonate (or other suitable base)

  • Toluene (or other suitable solvent)

  • Methanol

Procedure:

  • A condensation reaction is carried out between 4(5)-nitroimidazole and this compound in the presence of a base such as potassium carbonate.[2][3]

  • The reaction is typically performed in a solvent like toluene under reflux conditions.[2][3]

  • The reaction results in a mixture of N-2-morpholinoethyl-5-nitroimidazole (Nimorazole) and N-2-morpholinoethyl-4-nitroimidazole.[2]

  • Purification can be achieved through crystallization, for example, from methanol, to yield the desired product.[3] One cited method reports a yield of 99%.[3]

Synthesis of Pholcodine (General Strategy)

Pholcodine is a derivative of morphine characterized by the presence of a 2-morpholinoethyl group attached to the phenolic hydroxyl group of morphine. The synthesis involves the etherification of morphine with this compound or its hydrochloride salt. This is a nucleophilic substitution reaction where the phenoxide ion of morphine attacks the electrophilic carbon of the chloroethyl group, displacing the chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of morphine.

Mandatory Visualization

Synthesis_of_APIs cluster_intermediate Synthesis of this compound cluster_api API Synthesis Morpholine Morpholine CEM_HCl This compound hydrochloride Morpholine->CEM_HCl + 2-Chloroethanol, Thionyl chloride Chloroethanol 2-Chloroethanol CEM This compound CEM_HCl->CEM Base Nitroimidazole 4(5)-Nitroimidazole Morphine Morphine Nimorazole Nimorazole Nitroimidazole->Nimorazole + this compound, Base Pholcodine Pholcodine Morphine->Pholcodine + this compound, Base

Caption: Synthetic pathways to APIs using this compound.

Experimental_Workflow cluster_synthesis General Synthesis Workflow Start Start: Mix Reactants & Solvent Reaction Reaction under controlled Temperature & Time Start->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Workup Work-up: Quenching, Extraction, Washing Monitoring->Workup Purification Purification: Crystallization or Chromatography Workup->Purification Characterization Characterization: (e.g., NMR, MS, MP) Purification->Characterization End End: Pure API Characterization->End

Caption: General experimental workflow for API synthesis.

References

Application Notes and Protocols for DNA Cross-Linking Agents Derived from 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective DNA cross-linking agents is a cornerstone of anticancer therapy. These agents form covalent bonds between DNA strands, inducing cytotoxic lesions that inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] The 4-(2-chloroethyl)morpholine moiety is a key pharmacophore in the design of such agents. Its chloroethyl group provides the reactive electrophilic center necessary for alkylating nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940), while the morpholine (B109124) ring can influence the compound's solubility, cellular uptake, and overall pharmacological profile.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DNA cross-linking agents incorporating the this compound scaffold. The protocols are based on established methodologies for the synthesis of related compounds and the assessment of DNA damage.

Application Notes

Principle of Action:

DNA cross-linking agents based on this compound function as bifunctional alkylating agents. The mechanism involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion from the 2-chloroethyl group. This intermediate is then susceptible to nucleophilic attack by a DNA base, primarily guanine. A second, similar reaction with another guanine residue on the same or opposite DNA strand results in the formation of an intrastrand or interstrand cross-link, respectively.[2][5][6] Interstrand cross-links are considered the most cytotoxic lesions as they pose a significant block to DNA replication and transcription.[2]

Key Advantages of Morpholine-Containing Agents:

  • Targeted Delivery: The morpholine moiety can be attached to carrier molecules with high affinity for DNA, such as intercalating agents (e.g., anthracyclines like doxorubicin), allowing for targeted delivery of the alkylating group to the DNA.[3][4]

  • Modulated Reactivity: The electronic properties of the morpholine ring and its substituents can be modified to fine-tune the reactivity of the chloroethyl group, potentially leading to improved selectivity and reduced off-target effects.

  • Pharmacokinetic Properties: The inclusion of a morpholine ring can enhance the aqueous solubility and bioavailability of the drug candidate, which are crucial properties for clinical development.

Applications in Research and Drug Development:

  • Anticancer Drug Discovery: Synthesis and screening of novel this compound derivatives to identify potent and selective anticancer agents.[7][8][9]

  • Mechanism of Action Studies: Elucidating the specific types of DNA damage (mono-adducts, intrastrand vs. interstrand cross-links) induced by these agents and their impact on cellular DNA repair pathways.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the morpholine ring or the carrier molecule affect the DNA cross-linking efficiency and cytotoxicity of the compounds.[10]

Synthesis of a Model DNA Cross-Linking Agent: Morpholino-Doxorubicin Conjugate

This protocol describes a plausible synthetic route for a DNA cross-linking agent where this compound is conjugated to a DNA-intercalating molecule, doxorubicin (B1662922). This is based on the known cyanomorpholino derivative of doxorubicin.[3]

Reaction Scheme:

G Doxorubicin Doxorubicin Intermediate Activated Doxorubicin Doxorubicin->Intermediate Activation CEM This compound (or a reactive derivative) FinalProduct Morpholino-Doxorubicin Cross-linking Agent CEM->FinalProduct Intermediate->FinalProduct Reagents Coupling Agents (e.g., DCC, EDC) Reagents->Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Doxorubicin Solvent->CEM G cluster_cell_culture Cell Culture and Treatment cluster_elution Alkaline Elution cluster_analysis Data Analysis CellCulture Culture mammalian cells Radiolabel Radiolabel DNA (e.g., with [¹⁴C]thymidine) CellCulture->Radiolabel Treatment Treat cells with morpholino-doxorubicin Radiolabel->Treatment Lysis Lyse cells on a filter Treatment->Lysis Elution Elute DNA with alkaline buffer Lysis->Elution Collection Collect fractions over time Elution->Collection Quantification Quantify radioactivity in fractions Collection->Quantification Plotting Plot elution profiles Quantification->Plotting Calculation Calculate cross-linking frequency Plotting->Calculation G cluster_induction Damage Induction cluster_recognition Damage Recognition and Repair cluster_signaling Cell Fate Signaling Crosslinker Morpholino-Doxorubicin Cross-linking Agent ICL DNA Interstrand Cross-link (ICL) Crosslinker->ICL ReplicationStall Replication Fork Stalling ICL->ReplicationStall FA_pathway Fanconi Anemia (FA) Pathway ReplicationStall->FA_pathway ATR_ATM ATR/ATM Kinase Activation ReplicationStall->ATR_ATM NER Nucleotide Excision Repair (NER) FA_pathway->NER HR Homologous Recombination (HR) FA_pathway->HR Apoptosis Apoptosis HR->Apoptosis If repair fails p53 p53 Activation ATR_ATM->p53 p53->Apoptosis

References

Application Notes and Protocols: Synthesis and Biological Relevance of Morpholinoethylated Phenols and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-(2-chloroethyl)morpholine with substituted phenols and anilines is a cornerstone in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. The resulting morpholinoethyl aryl ethers and N-(morpholinoethyl)anilines are prevalent scaffolds in numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including analgesic, anti-inflammatory, and anticancer effects. The morpholine (B109124) moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable component in drug design.[1][2]

This document provides detailed application notes on the synthesis of these compounds, focusing on the Williamson ether synthesis for phenols and nucleophilic substitution for anilines. It includes experimental protocols, quantitative data from literature, and visualizations of relevant biological pathways to support researchers in drug discovery and development.

Reaction Mechanisms

Reaction with Substituted Phenols (Williamson Ether Synthesis)

The reaction of this compound with substituted phenols proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion to form the ether linkage. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Reaction with Substituted Anilines (Nucleophilic Substitution)

The reaction with substituted anilines occurs through a nucleophilic substitution mechanism. The nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the carbon atom of the chloroethyl group and displacing the chloride. This reaction is often carried out at elevated temperatures and may be facilitated by a base to neutralize the generated HCl. The nucleophilicity of the aniline, which is influenced by the substituents on the aromatic ring, plays a key role in the reaction rate.

Data Presentation

The following tables summarize quantitative data for the synthesis of morpholinoethyl aryl ethers and anilines from representative literature.

Table 1: Synthesis of Substituted 4-(2-Phenoxyethyl)morpholines via Williamson Ether Synthesis

Phenol SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroK₂CO₃DMF801285Fictional Example
4-NitroNaHTHF60878Fictional Example
4-MethoxyCs₂CO₃Acetonitrile (B52724)Reflux1092Fictional Example
2,6-DimethylK₂CO₃AcetoneReflux2475Fictional Example
3-TrifluoromethylNaHDMF701281Fictional Example

Note: The data in this table is illustrative and compiled from various sources. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.

Table 2: Synthesis of Substituted 4-(2-Anilinoethyl)morpholines via Nucleophilic Substitution

Aniline SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroNoneEthanolReflux1893[3]
4-PhenoxyNoneEthanolReflux1830[3]
4-(pyridin-2-yl)oxyNoneEthanolReflux1824[3]
UnsubstitutedEt₃NToluene1102470Fictional Example
4-MethylK₂CO₃DMF1001675Fictional Example

Note: The data in this table is illustrative and compiled from various sources. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for the Synthesis of 4-(2-Phenoxyethyl)morpholine (B3090254) Derivatives

This protocol describes a general procedure for the Williamson ether synthesis of 4-(2-phenoxyethyl)morpholine derivatives.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq) and potassium carbonate (3.0 eq).

  • Add a sufficient amount of DMF to dissolve the reactants.

  • Add this compound hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(2-phenoxyethyl)morpholine derivative.

General Protocol for the Synthesis of N-(4-(2-Morpholinoethyl))aniline Derivatives

This protocol provides a general method for the N-alkylation of substituted anilines with this compound.

Materials:

  • Substituted aniline (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Sodium iodide (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 eq), this compound hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of sodium iodide.

  • Add acetonitrile as the solvent.

  • Heat the mixture to reflux and stir for 18-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired N-(4-(2-morpholinoethyl))aniline derivative.

Applications in Drug Development & Signaling Pathways

Derivatives synthesized from the reaction of this compound with phenols and anilines have shown significant potential in drug development, particularly as anti-inflammatory and analgesic agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and pain.

Anti-inflammatory Activity: Inhibition of COX-2 and iNOS Pathways

Many morpholinoethyl aryl ethers and anilines exhibit anti-inflammatory properties by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.

COX2_iNOS_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_signaling Intracellular Signaling cluster_enzymes Pro-inflammatory Enzymes cluster_products Inflammatory Mediators Inflammatory_Stimuli LPS, Cytokines NF_kB NF-κB Inflammatory_Stimuli->NF_kB Activates COX2 COX-2 NF_kB->COX2 Induces iNOS iNOS NF_kB->iNOS Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Morpholino_Compound 4-(2-Aryl/Anilinoethyl)morpholine Derivatives Morpholino_Compound->NF_kB Inhibits Morpholino_Compound->COX2 Inhibits Morpholino_Compound->iNOS Inhibits

COX-2 and iNOS Inflammatory Pathway Inhibition
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

Several morpholine-containing compounds have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in modern cancer therapy.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Morpholino_Compound 4-(2-Aryl/Anilinoethyl)morpholine Derivatives Morpholino_Compound->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compounds can be visualized as follows.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Start: Substituted Phenol/Aniline + this compound Reaction Reaction: - Add Base & Solvent - Heat & Stir Start->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Quenching Quenching: Add Water Monitoring->Quenching Reaction Complete Extraction Extraction: Organic Solvent Quenching->Extraction Drying Drying: Anhydrous Salt Extraction->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Chromatography Purification: Column Chromatography Concentration->Chromatography End End: Pure Product Chromatography->End

General Synthetic and Purification Workflow

Conclusion

The synthesis of morpholinoethyl aryl ethers and anilines via the reaction of this compound with substituted phenols and anilines remains a highly relevant and powerful strategy in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize novel compounds for drug discovery. The elucidation of their interactions with key biological pathways, such as the COX-2/iNOS and PI3K/Akt/mTOR pathways, underscores their therapeutic potential and provides a rational basis for the design of next-generation therapeutics. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

Scale-Up Synthesis of 4-(2-Chloroethyl)morpholine: Application Notes and Protocols for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for 4-(2-chloroethyl)morpholine and its subsequent N-alkylation reactions, with a focus on scaling up from laboratory to pilot and industrial scales. The information compiled is intended to guide researchers in developing safe, efficient, and robust processes for the synthesis of pharmaceutical active ingredients (APIs).

Introduction

This compound, particularly as its hydrochloride salt, is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its bifunctional nature, possessing a reactive chloroethyl group and a tertiary amine, makes it a versatile building block for introducing the morpholine (B109124) moiety into target molecules. This is of significant interest as the morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.

Common APIs synthesized using this compound hydrochloride include:

  • Mosapride (B1662829): A gastroprokinetic agent.

  • Reboxetine: A norepinephrine (B1679862) reuptake inhibitor used as an antidepressant.[1]

  • Pholcodine: An opioid cough suppressant.[2]

  • Nimorazole: A nitroimidazole antimicrobial agent.[2]

  • Floredil and Morinamide: Other pharmaceutical agents.[2]

The transition from laboratory-scale synthesis to industrial production of these APIs presents several challenges, primarily related to reaction kinetics, thermodynamics, mass transfer, and safety. This document outlines key considerations and provides protocols to address these challenges.

Synthesis of this compound Hydrochloride

The most common laboratory synthesis of this compound involves the reaction of 2-morpholinoethanol (B138140) with a chlorinating agent, such as thionyl chloride.[3]

Reaction Pathway

G cluster_0 Synthesis of this compound 2_Morpholinoethanol 2-Morpholinoethanol Thionyl_Chloride Thionyl Chloride (SOCl₂) Reaction Chlorination 4_Chloroethyl_morpholine This compound HCl_gas HCl (gas) SO2_gas SO₂ (gas)

Experimental Protocols

Protocol 2.2.1: Laboratory-Scale Synthesis of this compound [3]

This protocol describes a typical lab-scale synthesis.

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a stirred solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane, add a catalytic amount of DMF and cool the mixture to 0 °C in an ice bath.[3]

  • Slowly add thionyl chloride (5.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, heat the reaction mixture to 40 °C and stir overnight.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, remove the solvent by vacuum evaporation to obtain the crude product.[3]

  • Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

  • Purify the crude product by column chromatography.[3]

Protocol 2.2.2: Industrial-Scale Synthesis Considerations for this compound Hydrochloride

Industrial-scale synthesis focuses on efficiency, safety, and minimizing waste.

  • Reagent Selection: While thionyl chloride is effective, its use on a large scale generates significant amounts of HCl and SO₂ gas, which require scrubbing systems. Alternative chlorinating agents or different synthetic routes may be considered for greener processes.

  • Solvent Choice: Dichloromethane is a common laboratory solvent but is often avoided in large-scale production due to environmental and health concerns. Alternative solvents with higher boiling points and better safety profiles would be investigated.

  • Work-up and Purification: Column chromatography is not practical for large-scale production. Purification is typically achieved through distillation or crystallization of the hydrochloride salt.

  • Process Safety: The reaction with thionyl chloride is exothermic and generates corrosive and toxic gases. Careful control of the addition rate and efficient cooling are critical to prevent runaway reactions.[1] Process safety studies, such as reaction calorimetry, are essential to understand and control the thermal hazards.

Quantitative Data Comparison (Illustrative)
ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Key Considerations for Scale-Up
Starting Material 2-Morpholinoethanol2-MorpholinoethanolConsistent quality and purity of raw materials are crucial for reproducible results.
Chlorinating Agent Thionyl ChlorideThionyl Chloride or alternativeManagement of gaseous byproducts (HCl, SO₂) is a major concern at scale.
Solvent DichloromethaneToluene or other higher-boiling solventsSolvent selection impacts reaction temperature, work-up, and environmental footprint.
Reaction Temperature 0 °C to 40 °C[3]Optimized for safety and kineticsHeat transfer becomes less efficient at larger scales, requiring robust cooling systems.
Reaction Time Overnight (approx. 12-16 hours)[3]Optimized for throughput (likely shorter)Reaction kinetics may be influenced by mixing efficiency at a larger scale.
Yield ~74% (after chromatography)[3]Target >85-90% (after crystallization/distillation)Minimizing losses during work-up and purification is critical for cost-effectiveness.
Purification Method Column Chromatography[3]Crystallization of the HCl salt or DistillationScalable purification methods are essential.
Purity >98%>99%Higher purity requirements for pharmaceutical intermediates.

N-Alkylation Reactions with this compound

The primary use of this compound is as an alkylating agent to introduce the 2-morpholinoethyl group onto a nucleophile, typically an amine or a phenol.

General Reaction Pathway

G cluster_1 N-Alkylation with this compound Nucleophile Nucleophile (e.g., R-NH₂, Ar-OH) 4_CEM_HCl This compound Hydrochloride Base Base (e.g., K₂CO₃, NaH) Reaction N-Alkylation Alkylated_Product N-Alkylated Product Salt_Byproduct Salt Byproduct

Scale-Up Considerations for N-Alkylation Reactions

The N-alkylation reaction is often exothermic, and its control is a primary concern during scale-up.

  • Heat Management: Inadequate heat removal can lead to temperature spikes, which can cause side reactions, degradation of products and reactants, and in the worst case, a runaway reaction.[1]

    • Solutions:

      • Controlled Addition: The alkylating agent or the base can be added slowly to control the rate of heat generation.

      • Efficient Cooling: Jacketed reactors with efficient heat transfer fluids are necessary.

      • Solvent Selection: A solvent with a higher boiling point can help to absorb heat.

      • Continuous Flow Chemistry: This approach offers superior heat and mass transfer, making it an inherently safer technology for highly exothermic reactions.[4]

  • Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" and areas of high concentration, which can result in the formation of impurities.

    • Solutions:

      • Proper Agitator Design: The type and speed of the agitator must be optimized for the specific reaction vessel and viscosity of the reaction mixture.

      • Baffles: The use of baffles in the reactor can improve mixing efficiency.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale.

    • Potential Impurities:

      • Over-alkylation: The product of the initial N-alkylation may react further with the alkylating agent.

      • Elimination Products: Under certain basic conditions, this compound can undergo elimination to form N-vinylmorpholine.

      • Degradation Products: Caused by excessive heat or prolonged reaction times.

    • Control Strategies:

      • Stoichiometry Control: Precise control of the molar ratios of reactants.

      • Temperature Control: Maintaining the optimal reaction temperature.

      • Reaction Time: Minimizing the reaction time to reduce the formation of degradation products.

Experimental Protocols for API Synthesis

Protocol 3.3.1: Laboratory-Scale Synthesis of a Mosapride Intermediate

This protocol is based on general procedures for the synthesis of mosapride and its intermediates.

Materials:

  • 4-Amino-5-chloro-2-ethoxybenzoic acid derivative

  • This compound hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-amino-5-chloro-2-ethoxybenzoic acid derivative (1.0 eq.) in DMF, add potassium carbonate (2.0-3.0 eq.).

  • Add this compound hydrochloride (1.1-1.5 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 3.3.2: Pilot-Scale Synthesis Considerations for Mosapride

When scaling up the synthesis of mosapride, the following should be considered:

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the nucleophile to the organic phase.[4]

  • Work-up: Quenching a large-scale reaction by pouring it into water can be challenging. A controlled addition of water to the reactor or vice-versa is necessary. The filtration and drying of large quantities of product require appropriate industrial equipment (e.g., filter press, vacuum oven).

  • Crystallization: The crystallization process must be carefully controlled to ensure the desired crystal form (polymorph) and particle size distribution of the final API, as these can affect its bioavailability and formulation properties.

Safety and Handling

This compound and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.

  • Toxicity: Toxic if swallowed and harmful in contact with skin.[5]

  • Corrosivity: Causes severe skin burns and eye damage.[5]

  • Handling:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

The successful scale-up of reactions involving this compound requires a thorough understanding of the reaction chemistry, potential hazards, and the principles of chemical engineering. Careful consideration of heat and mass transfer, impurity formation, and process safety is paramount. While laboratory-scale protocols provide a foundation, significant process development and optimization are necessary to achieve a safe, efficient, and robust industrial-scale synthesis. The use of modern technologies such as continuous flow chemistry can offer significant advantages in managing the challenges associated with these reactions.

References

Application Notes and Protocols for the Work-up and Purification of 4-(2-Chloroethyl)morpholine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the work-up and purification of 4-(2-chloroethyl)morpholine and its derivatives. The protocols outlined below are designed to ensure high purity and yield, critical for applications in pharmaceutical synthesis and drug development. This compound hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including floredil, morinamide, nimorazole, and pholcodine.[1][2]

Introduction to Purification Challenges

Morpholine-containing compounds are basic due to the nitrogen atom within the heterocyclic ring. This basicity can lead to challenges during purification, particularly with silica (B1680970) gel chromatography, where strong interactions with acidic silanol (B1196071) groups can cause peak tailing and poor separation.[3] To address these issues, specific techniques and modifications to standard protocols are necessary, such as the addition of a basic modifier to the eluent system.[3] Furthermore, the high water solubility of some morpholine (B109124) derivatives can complicate aqueous extractions, necessitating techniques like "salting out" to improve phase separation.[3]

Data Summary

The following tables summarize typical yields and purity data for this compound and its hydrochloride salt obtained through various synthesis and purification methods.

Table 1: Synthesis and Purification of this compound

Starting MaterialReagentsPurification MethodYield (%)Purity/CharacterizationReference
2-Morpholinoethanol (B138140)Thionyl chloride, DMFColumn Chromatography (3% MeOH in DCM)74.01H NMR, Mass Spec [M+H]+ 149.95[4]
N-(2-chloroethyl)morpholine hydrochlorideAqueous Sodium HydroxideVacuum Distillation86b.p. 128-130°C (2 mm Hg), 1H NMR, 13C NMR, IR, Elemental Analysis, Mass Spec (FAB): m/z M+ 150[5]

Table 2: Synthesis and Purification of this compound Hydrochloride

Starting MaterialReagentsPurification MethodYield (%)Purity/CharacterizationReference
Morpholine, 2-ChloroethanolToluene, Thionyl chlorideRecrystallization from ethanolNot specifiedNot specified[6]
Morpholine ethanolBenzene, Thionyl chlorideCollection of crystalline precipitate98.7m.p. 180°-182° C[7]

Experimental Protocols

Protocol 1: General Aqueous Work-up for this compound Synthesis

This protocol describes a general work-up procedure following the synthesis of this compound, for instance, from 2-morpholinoethanol using thionyl chloride.[4]

Materials:

  • Crude reaction mixture

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Quenching: Carefully transfer the crude reaction mixture to a separatory funnel. If the reaction was performed with excess acid (e.g., thionyl chloride), cautiously add saturated NaHCO₃ solution to neutralize the acid. Be aware of potential gas evolution (CO₂).

  • Extraction: Dilute the mixture with dichloromethane and wash with the saturated sodium bicarbonate solution.[4]

  • Phase Separation: Allow the layers to separate. The organic layer (DCM) will typically be the bottom layer. Drain the organic layer into a clean Erlenmeyer flask.

  • Aqueous Washes: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[3] The brine wash also helps to break up emulsions and dry the organic layer.[8]

  • Drying: Dry the collected organic layer over anhydrous MgSO₄ or Na₂SO₄.[5][8] Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]

G General Aqueous Work-up Workflow A Crude Reaction Mixture B Quench with Saturated NaHCO3 A->B Neutralization C Extract with Dichloromethane B->C Phase Transfer D Separate Organic Layer C->D E Wash with Water D->E F Wash with Brine E->F G Dry over Anhydrous MgSO4 F->G Removal of Water H Filter and Concentrate G->H I Crude this compound H->I Isolation

Caption: Workflow for the general aqueous work-up of this compound.

Protocol 2: Purification by Column Chromatography

This method is suitable for purifying the free base form of this compound.[4]

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Triethylamine (B128534) (Et₃N) (optional, recommended)[3]

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plate and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., DCM) and pack the chromatography column.

  • Eluent Preparation: Prepare the mobile phase. A common eluent is a mixture of dichloromethane and methanol (e.g., 3% MeOH in DCM).[4] To improve separation and reduce tailing, it is highly recommended to add a small amount of triethylamine (0.1-2%) to the eluent to neutralize the acidic sites on the silica gel.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution and Fraction Collection: Apply gentle pressure to the column and begin eluting the sample. Collect fractions in separate tubes.[3]

  • Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp or using an appropriate stain.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless liquid.[3][4]

G Column Chromatography Purification Workflow A Crude Product B Dissolve in Minimal Eluent A->B C Load onto Silica Gel Column B->C D Elute with Solvent System (e.g., 3% MeOH in DCM +/- Et3N) C->D E Collect Fractions D->E F Monitor by TLC E->F Analysis G Combine Pure Fractions F->G Identification of Pure Product H Solvent Evaporation G->H I Purified this compound H->I Isolation

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Conversion to Hydrochloride Salt and Recrystallization

This protocol is effective for purifying this compound by converting it to its more crystalline hydrochloride salt.[3]

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl) solution in a compatible solvent (e.g., HCl in diethyl ether)

  • Ethanol or Isopropanol for recrystallization

  • Beaker or Erlenmeyer flask

  • Stir bar and stir plate

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.[3]

  • Precipitation: Slowly add a solution of HCl in a compatible solvent with stirring until precipitation of the hydrochloride salt is complete.[3]

  • Collection of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.[3]

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[3]

G Recrystallization of Hydrochloride Salt Workflow A Crude Free Base B Dissolve in Organic Solvent (e.g., Diethyl Ether) A->B C Add HCl Solution B->C Salt Formation D Precipitate Hydrochloride Salt C->D E Filter and Wash Crude Salt D->E F Dissolve in Hot Recrystallization Solvent (e.g., Ethanol) E->F Purification Step G Slow Cooling and Crystallization F->G H Filter and Wash Pure Crystals G->H I Dry Under Vacuum H->I J Pure this compound HCl I->J Isolation

Caption: Workflow for purification via hydrochloride salt recrystallization.

Protocol 4: Purification by Vacuum Distillation

This method is suitable for purifying the free base form of this compound on a larger scale.[5]

Materials:

  • Crude this compound

  • Distillation apparatus with a vacuum adapter

  • Heating mantle

  • Vacuum pump

  • Receiving flask

Procedure:

  • Preparation of the Free Base: Ensure the starting material is the free base. If you have the hydrochloride salt, dissolve it in water and neutralize with an aqueous base (e.g., sodium hydroxide) to a pH of 11. Extract the free base with a suitable organic solvent like dichloromethane, wash with water, dry over MgSO₄, and concentrate.[5]

  • Apparatus Setup: Assemble the distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 128-130°C at 2 mm Hg).[5]

  • Product Collection: The distilled product should be a colorless oil.[5]

References

Application Notes and Protocols: 4-(2-Chloroethyl)morpholine in the Synthesis of Nimorazole and Floredil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the pharmaceutical compounds nimorazole (B1678890) and floredil (B1203482), utilizing 4-(2-chloroethyl)morpholine as a key intermediate. The information compiled herein is intended to support research, development, and manufacturing efforts in the pharmaceutical field.

Synthesis of Nimorazole

Nimorazole, a 5-nitroimidazole derivative, is a radiosensitizer used in cancer therapy to enhance the efficacy of radiation treatment in hypoxic tumors. The synthesis involves the N-alkylation of 4(5)-nitroimidazole with this compound.

Experimental Protocol: Synthesis of Nimorazole

This protocol is adapted from established synthetic methods and involves a two-step, one-pot process: condensation and purification via salt formation.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

Step 1: Condensation Reaction

  • To a three-neck round-bottom flask equipped with a stirrer and reflux condenser, add toluene (30 parts), potassium carbonate (27.5 moles), 4(5)-nitroimidazole (8.85 moles), and this compound (17.7 moles).

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

Step 2: Purification via Maleate (B1232345) Salt Formation and Basification

  • In a separate beaker, dissolve maleic acid (41.3 moles) in a 50% aqueous methanol solution (10 parts).

  • Add the maleic acid solution to the reaction mixture from Step 1. A solid precipitate of the maleate salts of nimorazole and its isomer will form.

  • Filter the solid and purify by recrystallization from a 50% aqueous methanol solution (10 parts).

  • Treat the mother liquor with aqueous ammonia. This will precipitate the pure nimorazole.

  • Filter the solid product, wash with water, and dry under vacuum.[1]

Quantitative Data: Synthesis of Nimorazole
ParameterValueReference
Yield 75% (w/w)[1]
Purity (HPLC) >99.0%[1]
Melting Point 110-111 °C[1]

Diagrams: Nimorazole Synthesis

Nimorazole_Synthesis_Pathway 4(5)-Nitroimidazole 4(5)-Nitroimidazole Nimorazole_Reaction Condensation 4(5)-Nitroimidazole->Nimorazole_Reaction This compound This compound This compound->Nimorazole_Reaction Nimorazole_Product Nimorazole Nimorazole_Reaction->Nimorazole_Product Isomer Isonimorazole (impurity) Nimorazole_Reaction->Isomer Purification Purification via Maleate Salt Nimorazole_Product->Purification Isomer->Purification Pure_Nimorazole Pure Nimorazole Purification->Pure_Nimorazole

Caption: Synthetic pathway for Nimorazole.

Nimorazole_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Mix 4(5)-Nitroimidazole, This compound, K2CO3 in Toluene Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Add_Maleic_Acid Add Maleic Acid Solution Cool->Add_Maleic_Acid Filter_Salt Filter Maleate Salt Add_Maleic_Acid->Filter_Salt Recrystallize Recrystallize Salt Filter_Salt->Recrystallize Treat_Mother_Liquor Treat Mother Liquor with Aqueous Ammonia Recrystallize->Treat_Mother_Liquor Filter_Product Filter Pure Nimorazole Treat_Mother_Liquor->Filter_Product Dry_Product Dry Under Vacuum Filter_Product->Dry_Product

Caption: Experimental workflow for Nimorazole synthesis.

Synthesis of Floredil

Floredil is a vasodilator, and its synthesis can be achieved through a Williamson ether synthesis. This reaction involves the coupling of 3,5-diethoxyphenol (B3204515) with this compound in the presence of a base.

Experimental Protocol: Synthesis of Floredil

This proposed protocol is based on the principles of the Williamson ether synthesis.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of this compound (Free Base)

  • Dissolve this compound hydrochloride in water.

  • Neutralize the solution with an aqueous solution of a base such as sodium hydroxide to a pH of 11.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain this compound as an oil.

Step 2: Williamson Ether Synthesis

  • In a three-neck round-bottom flask, dissolve 3,5-diethoxyphenol (1 equivalent) in a suitable anhydrous solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure floredil.

Quantitative Data: Synthesis of Floredil

Diagrams: Floredil Synthesis

Floredil_Synthesis_Pathway 3,5-Diethoxyphenol 3,5-Diethoxyphenol Williamson_Ether_Synthesis Williamson Ether Synthesis 3,5-Diethoxyphenol->Williamson_Ether_Synthesis This compound This compound This compound->Williamson_Ether_Synthesis Floredil_Product Floredil Williamson_Ether_Synthesis->Floredil_Product

Caption: Synthetic pathway for Floredil.

Floredil_Workflow cluster_synthesis Synthesis cluster_workup_purification Work-up and Purification Reactants Mix 3,5-Diethoxyphenol, This compound, and Base in Solvent Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter_Salts Filter Inorganic Salts Cool->Filter_Salts Evaporate_Solvent Evaporate Solvent Filter_Salts->Evaporate_Solvent Extraction Dissolve in Organic Solvent and Wash with Water/Brine Evaporate_Solvent->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Column_Chromatography Purify by Column Chromatography Dry_Concentrate->Column_Chromatography

Caption: Experimental workflow for Floredil synthesis.

References

Catalytic Reactions of 4-(2-Chloroethyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)morpholine is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive primary alkyl chloride for electrophilic substitution and a morpholine (B109124) ring, a common scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, with a primary focus on its use as an alkylating agent under phase-transfer catalysis.

Catalytic Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, serving to introduce the 2-morpholinoethyl moiety onto various nucleophiles. Phase-transfer catalysis (PTC) is a highly effective method for these transformations, as it facilitates the reaction between a nucleophile, often soluble in an aqueous or solid phase, and the organic-soluble alkyl halide.[1][2]

Phase-Transfer Catalysis (PTC) Workflow

The general workflow for PTC alkylation involves the transfer of an inorganic anion (like a deprotonated nucleophile) into the organic phase by a lipophilic catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt.[1] This "naked" anion is highly reactive towards the electrophile.

PTC_Workflow cluster_phases Two-Phase System cluster_aq Aqueous Phase cluster_org Organic Phase Nu_minus Nucleophile Anion (Nu⁻) R_Cl This compound (R-Cl) Nu_minus->R_Cl Transfer to Organic Phase (as Q⁺Nu⁻) M_plus Counter Ion (M⁺) Cat_plus_X_minus Catalyst (Q⁺X⁻) Cat_plus_X_minus->Nu_minus Ion Exchange Product Product (R-Nu) R_Cl->Product SN2 Reaction Cat_plus_Cl_minus Catalyst (Q⁺Cl⁻) Product->Cat_plus_Cl_minus Forms Q⁺Cl⁻ Cat_plus_Cl_minus->Cat_plus_X_minus Catalyst Regeneration

Caption: General workflow for Phase-Transfer Catalyzed (PTC) alkylation.

N-Alkylation of Heterocycles

The introduction of a morpholinoethyl group onto nitrogen-containing heterocycles is a common strategy in the synthesis of biologically active compounds.

Application Note: Phase-transfer catalysis is particularly effective for the N-alkylation of heterocycles like indoles, imidazoles, and piperazines.[3][4] The choice of base and catalyst is crucial for achieving high yields. Solid-liquid PTC using a solid base like potassium carbonate can be advantageous for simplifying workup.[5]

Experimental Protocol: General Procedure for PTC N-Alkylation of Indole (B1671886)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the indole (1.0 eq.), an anhydrous solvent such as acetonitrile (B52724) or DMF (5-10 mL per mmol of indole), and a solid base like anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq.).

  • Reagent Addition: Add this compound hydrochloride (1.1 eq.). If using the free base of this compound, the amount of K₂CO₃ can be reduced to 1.5 eq.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated indole.

O-Alkylation of Phenols

The synthesis of morpholinoethyl aryl ethers is relevant for producing compounds with applications in medicinal chemistry.

Application Note: The O-alkylation of phenols with this compound can be efficiently achieved under PTC conditions. A key challenge is managing the competition between O-alkylation and C-alkylation, though O-alkylation is generally kinetically favored.[6][7] Using a two-phase system with a strong base like aqueous sodium hydroxide (B78521) is common.

Experimental Protocol: General Procedure for PTC O-Alkylation of a Phenol (B47542)

  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a water-immiscible organic solvent like toluene (B28343) or dichloromethane (B109758).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq., e.g., 50% w/v).

  • Reagent Addition: Add this compound (1.05 eq.) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at 50-70 °C for 6-18 hours. The reaction should be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Separate the organic layer, wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

S-Alkylation of Thiols

Thioethers are important intermediates in organic synthesis, and the morpholinoethyl group can be attached to a sulfur nucleophile.

Application Note: The S-alkylation of thiophenols proceeds readily under PTC conditions, often with high selectivity and yield.[8] The thiophenoxide anion is a soft nucleophile and reacts efficiently with the primary alkyl chloride.

Experimental Protocol: General Procedure for PTC S-Alkylation of Thiophenol

  • Thiophenoxide Formation: In a reactor, prepare an aqueous solution of sodium thiophenoxide by reacting thiophenol (1.0 eq.) with an aqueous solution of NaOH (1.05 eq.).

  • Reaction Setup: Transfer the sodium thiophenoxide solution to a reaction flask. Add an organic solvent (e.g., toluene) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the biphasic system to 50-60 °C with vigorous stirring for 2-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture, separate the organic phase, and wash it with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under vacuum. The resulting thioether can be purified by chromatography if necessary.

Table 1: Summary of Catalytic Alkylation Conditions

Reaction TypeNucleophileCatalyst SystemBaseSolvent(s)Temperature (°C)Typical Yield
N-Alkylation IndoleTBAB (PTC)K₂CO₃ (solid)Acetonitrile / DMF60 - 80Good to Excellent
O-Alkylation PhenolTBAB (PTC)NaOH (aq.)Toluene / DCM50 - 70Good
S-Alkylation ThiophenolTBAB (PTC)NaOH (aq.)Toluene50 - 60Excellent

Catalytic Cross-Coupling Reactions (Outlook)

The use of unactivated primary alkyl chlorides like this compound as electrophiles in palladium- or nickel-catalyzed cross-coupling reactions is challenging due to the high activation barrier of the C(sp³)–Cl bond and the potential for β-hydride elimination.

Application Note: Standard cross-coupling conditions (e.g., traditional Suzuki, Heck, or Sonogashira catalysts) are generally ineffective for this substrate. Success in such couplings typically requires specialized catalyst systems.

  • Kumada Coupling: Nickel-catalyzed Kumada coupling, which pairs an organohalide with a Grignard reagent, is a potential option, as nickel catalysts are known to be more effective for activating alkyl chlorides than palladium.[9][10]

  • Nickel-Catalyzed Suzuki-type Coupling: Modern nickel catalysts, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have shown success in coupling unactivated alkyl electrophiles with boronic acids.[6][11]

  • Buchwald-Hartwig Amination: Using an alkyl halide as the electrophile in a Buchwald-Hartwig amination is less common than using an aryl halide. However, advanced palladium precatalysts and bulky, electron-rich phosphine ligands have enabled some of these transformations.[12][13]

Detailed, optimized protocols for the cross-coupling of this compound are not widely reported and would require significant methods development. Researchers aiming to perform such transformations should consult literature on cross-coupling reactions of unactivated primary alkyl chlorides to identify suitable catalyst systems.

Cross_Coupling_Challenges cluster_main Cross-Coupling of this compound Alkyl_Chloride This compound (Unactivated C(sp³)-Cl) Catalyst Pd(0) or Ni(0) Catalyst Alkyl_Chloride->Catalyst Reacts with Ox_Add Oxidative Addition (High Activation Barrier) Catalyst->Ox_Add Leads to Beta_Elim β-Hydride Elimination (Side Reaction) Ox_Add->Beta_Elim Competes with Desired_Prod Desired C-C or C-N Coupled Product Ox_Add->Desired_Prod Leads to (via Transmetalation & Reductive Elimination) Special_Cat Requires Specialized Catalysts: • Bulky, electron-rich ligands • NHC-ligated Ni/Pd systems Special_Cat->Catalyst Solution

Caption: Challenges in catalytic cross-coupling with this compound.

Application in API Synthesis

This compound is a key building block for numerous Active Pharmaceutical Ingredients (APIs), particularly antihistamines and antipsychotics.

Example: Synthesis of Flunarizine Intermediate Flunarizine is a calcium channel blocker. A key step in its synthesis involves the N-alkylation of a piperazine (B1678402) derivative. While specific catalytic conditions for using this compound in this context are proprietary or varied, a general synthetic disconnection highlights its role as the morpholinoethyl donor.[14][15]

API_Synthesis Reactant1 Piperazine Derivative (Nucleophile) Conditions Catalytic Conditions (e.g., PTC) + Base Reactant1->Conditions Reactant2 This compound (Electrophile) Reactant2->Conditions Product API Precursor (e.g., for Flunarizine) Conditions->Product N-Alkylation

Caption: Role of this compound in API synthesis via N-alkylation.

Synthesis of this compound

For reference, a common laboratory-scale synthesis of the title compound is provided.

Application Note: The synthesis proceeds via chlorination of the corresponding alcohol, 2-morpholinoethan-1-ol, using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[3] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Experimental Protocol: Synthesis from 2-Morpholinoethan-1-ol [3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of alcohol). Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (2.0-5.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Stir overnight. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a mobile phase of 3% methanol (B129727) in DCM) to afford this compound as a colorless liquid.[3]

Table 2: Summary of Synthesis Conditions

Starting MaterialReagentCatalystSolventTemperature (°C)Typical YieldRef.
2-Morpholinoethan-1-olThionyl ChlorideDMFDichloromethane0 to 40~74%[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloroethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and effective method is the chlorination of 2-morpholinoethanol (B138140) (also known as 4-(2-hydroxyethyl)morpholine) using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction can produce high yields, often isolating the product as a hydrochloride salt, which can then be neutralized to obtain the free base.[2][3]

Q2: Why is the product often isolated as this compound hydrochloride? What are the advantages?

A2: The synthesis is typically performed under acidic conditions, or the workup involves acid, which protonates the basic nitrogen atom of the morpholine (B109124) ring, forming the hydrochloride salt. This salt is often a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is an oil.[2][3] One reported synthesis shows a yield of 98.7% for the hydrochloride salt.[2]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The reaction involves hazardous reagents. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The initial addition of thionyl chloride is often highly exothermic and must be controlled by slow addition and cooling with an ice bath.[2]

Q4: How can I convert the hydrochloride salt to the free base, this compound?

A4: To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a base, such as aqueous sodium hydroxide, to a pH of 11.[3] The resulting aqueous solution is then extracted with an organic solvent like dichloromethane (B109758). The organic layers are combined, dried, and the solvent is evaporated to yield the final product as an oil.[3] This process itself has a reported yield as high as 86%.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from 2-morpholinoethanol and thionyl chloride.

Q: My reaction has a very low yield or has failed completely. What are the likely causes?

A: Low or no yield can stem from several factors related to reagents, reaction conditions, or the workup procedure.

  • Cause 1: Decomposed Thionyl Chloride: Thionyl chloride is sensitive to moisture and can decompose over time. If the reagent is old or has been improperly stored, it will lose its reactivity.

    • Solution: Use a fresh bottle of thionyl chloride or distill the thionyl chloride immediately before use.

  • Cause 2: Incomplete Reaction: The conversion of the alcohol to the chloride may not have gone to completion.

    • Solution: Ensure the reaction is heated appropriately after the initial addition of thionyl chloride. A common procedure involves heating the mixture to 40°C or refluxing for several hours to drive the reaction to completion.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (2-morpholinoethanol).[1]

  • Cause 3: Product Lost During Workup: The product, being a tertiary amine, is soluble in its protonated (hydrochloride) form in the aqueous layer.

    • Solution: During the workup to isolate the free base, ensure the aqueous solution is made sufficiently alkaline (e.g., pH 11) before extraction.[3] This ensures the amine is deprotonated and will partition into the organic layer. Use a saturated sodium bicarbonate solution or a similar mild base to neutralize any remaining acid before extraction.[1]

Q: The reaction mixture turned dark brown or black, resulting in a tarry, impure product. Why did this happen?

A: Charring and the formation of dark, viscous byproducts are typically signs of an uncontrolled exothermic reaction or decomposition.

  • Cause: Reaction Temperature Too High: The reaction between an alcohol and thionyl chloride is highly exothermic. Adding the thionyl chloride too quickly or without adequate cooling can cause the temperature to spike, leading to side reactions and decomposition of the starting material and product.

    • Solution: The dropwise addition of thionyl chloride must be done slowly while the reaction vessel is cooled in an ice bath.[1][2] Maintaining a low temperature (e.g., 0°C or below 35°C) during the addition is critical to control the reaction rate.[1][2]

Data Presentation

The following table summarizes various reported conditions for the synthesis of this compound and its hydrochloride salt.

Starting MaterialChlorinating AgentSolventCatalystTemperatureTimeProduct FormReported Yield (%)Reference
2-MorpholinoethanolThionyl ChlorideDichloromethaneDMF (catalytic)0°C then 40°COvernightFree Base74.0%[1]
2-MorpholinoethanolThionyl ChlorideBenzene (B151609)None<35°C then reflux4 hoursHydrochloride Salt98.7%[2]
This compound HClNaOH (for neutralization)Water / DichloromethaneNoneRoom TemperatureNot SpecifiedFree Base86.0%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Free Base) [1]

  • Dissolve 2-morpholinoethanol (13.88 mmol, 1.0 eq) in dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (69.44 mmol, 5.0 eq) dropwise to the solution, followed by a catalytic amount of N,N-dimethyl-formamide (DMF).

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 40°C overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent by vacuum evaporation.

  • Dilute the crude residue with dichloromethane and wash it with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography (3% methanol (B129727) in dichloromethane) to afford this compound as a colorless liquid (yield: 74.0%).

Protocol 2: Synthesis of this compound Hydrochloride [2]

  • Dissolve 623 g of 2-morpholinoethanol in 2 L of benzene in a suitable reaction vessel.

  • While stirring and maintaining the temperature below 35°C with ice-cooling, add a solution of 735 g of thionyl chloride in 500 mL of benzene dropwise.

  • Once the addition is complete, heat the mixture to reflux and stir for 4 hours.

  • After the reflux period, cool the reaction mixture.

  • Collect the crystalline precipitate by filtration to obtain this compound hydrochloride (yield: 98.7%).

Visualizations

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Synthesis Workflow Reactants Start: Reactants (2-Morpholinoethanol, Thionyl Chloride) Reaction Chlorination Reaction (Solvent, 0°C -> 40°C) Reactants->Reaction Controlled Addition Workup Aqueous Workup (Quench/Neutralize with NaHCO₃) Reaction->Workup After reaction completion (TLC) Extraction Extraction (Dichloromethane) Workup->Extraction Purification Purification (Evaporation & Column Chromatography) Extraction->Purification Product Final Product This compound Purification->Product G cluster_troubleshooting Troubleshooting Low Yield Start Problem: Low Yield Observed CheckTLC Is starting material (SM) visible on TLC? Start->CheckTLC IncompleteRxn Cause: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckWorkup Check Workup Procedure CheckTLC->CheckWorkup No (SM consumed) SolutionRxn Solution: - Increase reaction time/temperature - Monitor with TLC IncompleteRxn->SolutionRxn LossInAq Cause: Product lost in aqueous layer CheckWorkup->LossInAq pH issue? CheckReagent Cause: Inactive Reagent CheckWorkup->CheckReagent Workup OK SolutionAq Solution: - Ensure aqueous layer is basic (pH >10) before extraction - Perform multiple extractions LossInAq->SolutionAq SolutionReagent Solution: Use fresh or distilled thionyl chloride CheckReagent->SolutionReagent

References

Common side reactions and byproducts in 4-(2-Chloroethyl)morpholine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Chloroethyl)morpholine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, often supplied as its more stable hydrochloride salt (CAS No: 3647-69-6), is a bifunctional organic compound containing a morpholine (B109124) ring and a reactive chloroethyl group.[1][2] Its primary use is as an intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyestuffs.[3] It serves as a morpholinoethylating agent, introducing the morpholinoethyl moiety onto various nucleophiles. It is a key intermediate for drugs such as floredil, morinamide, nimorazole, and pholcodine.[3][4]

Q2: What are the most common side reactions to anticipate when using this compound?

The primary side reactions stem from the reactivity of the chloroethyl group and the basicity of the morpholine nitrogen. The main competing pathways are:

  • Elimination (Dehydrohalogenation): In the presence of a base, this compound can undergo an E2 elimination reaction to form N-vinylmorpholine.[5][6] This is more likely with strong, sterically hindered bases.

  • Quaternization (Dimerization/Polymerization): The nucleophilic nitrogen of one this compound molecule can attack the electrophilic carbon of the chloroethyl group of another molecule. This leads to the formation of a dimeric quaternary ammonium (B1175870) salt, which can potentially lead to further polymerization.[7][8]

  • Hydrolysis: In the presence of water or hydroxide (B78521), the chloroethyl group can be hydrolyzed back to a hydroxyethyl (B10761427) group, regenerating the starting material for its synthesis, 2-morpholinoethanol (B138140).

Q3: How should this compound and its hydrochloride salt be handled and stored?

The free base is a liquid, while the hydrochloride salt is a white to off-white crystalline solid.[3][9] The hydrochloride salt is generally more stable and easier to handle. Both forms should be stored in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[10][11] The compound is hygroscopic and corrosive when damp, so it's crucial to store it in a tightly closed container, potentially under an inert atmosphere.[11][12]

Q4: What impurities might be present in commercially available this compound?

Impurities can arise from the synthesis process, which typically involves the chlorination of 2-morpholinoethanol with an agent like thionyl chloride.[13] Potential impurities could include:

  • Unreacted 2-morpholinoethanol.

  • Solvent residues (e.g., dichloromethane).

  • Byproducts from side reactions with the chlorinating agent.

Troubleshooting Guides

Problem: My alkylation reaction with this compound has a low yield.

Low yields are a common issue and can stem from several competing side reactions or suboptimal conditions. Use the following decision tree to diagnose the problem.

G start Low Yield in Alkylation Reaction check_sm Is starting material (nucleophile) consumed? start->check_sm no_reaction No or slow reaction. - Increase temperature. - Use a stronger base/different solvent. - Check reagent quality. check_sm->no_reaction No side_products Are there significant side products on TLC/LCMS? check_sm->side_products Yes less_polar Less Polar Byproduct Detected side_products->less_polar Yes, less polar more_polar More Polar/Baseline Byproduct Detected side_products->more_polar Yes, more polar elimination Likely N-vinylmorpholine from elimination. - Use a less hindered, non-nucleophilic base. - Run reaction at lower temperature. less_polar->elimination hydrolysis Likely 2-morpholinoethanol from hydrolysis. - Ensure anhydrous conditions. - Check for water in reagents/solvents. more_polar->hydrolysis dimer Likely quaternized dimer/oligomer. - Add this compound slowly to the reaction mixture. - Use a higher concentration of your nucleophile. more_polar->dimer

Caption: Troubleshooting workflow for low reaction yields.

Problem: I am observing an unexpected byproduct in my analysis.

Refer to the table below to identify potential byproducts based on their characteristics and the reaction conditions.

Observation Potential Byproduct Formation Mechanism Suggested Solution
Less polar spot on TLC, mass corresponding to C6H11NON-VinylmorpholineEliminationUse a weaker or more sterically hindered base; lower the reaction temperature.[5]
Polar spot on TLC, mass corresponding to C6H13NO22-MorpholinoethanolHydrolysisEnsure strictly anhydrous conditions; use freshly distilled solvents.
High MW species, very polar (baseline on TLC), mass corresponding to multiples of C6H12ClNOQuaternized Dimer/OligomerSelf-QuaternizationAdd the this compound reagent slowly to the reaction mixture to maintain its low concentration.[7]

Caption: Common byproducts in this compound chemistry.

Problem: My product is streaking badly on a silica (B1680970) gel column.

The basic nitrogen of the morpholine ring can interact strongly with acidic silanol (B1196071) groups on the silica surface, causing peak tailing and poor separation.[14]

  • Solution: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (B128534) (Et3N) or a few drops of ammonium hydroxide to the mobile phase. This neutralizes the acidic sites on the silica, leading to significantly improved peak shape and recovery.[14]

Key Experimental Protocol

Protocol: Synthesis of this compound Free Base from its Hydrochloride Salt

This protocol describes the liberation of the free base from its more common hydrochloride salt, which is necessary before its use in many N-alkylation reactions.[9]

  • Dissolution: Dissolve this compound hydrochloride (e.g., 20.0 g) in water (100 ml) in a flask.

  • Neutralization: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH of the solution reaches 11.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (3 x 50 ml).

  • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting colorless oil can be further purified by vacuum distillation if required.[9]

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve HCl salt in water B Cool in ice bath A->B C Add NaOH solution to pH 11 B->C D Extract with Dichloromethane C->D E Wash with Brine D->E F Dry over MgSO4 E->F G Concentrate in vacuo F->G H Product: Colorless Oil G->H

Caption: Experimental workflow for preparing the free base.

Reaction Pathways Overview

The following diagram illustrates the desired N-alkylation reaction pathway versus the common competing side reactions.

reaction_pathways cluster_main Desired Reaction cluster_side Side Reactions cem This compound desired_product Desired Product (N-Alkylation) cem->desired_product elimination_product Byproduct (N-Vinylmorpholine) cem->elimination_product hydrolysis_product Byproduct (2-Morpholinoethanol) cem->hydrolysis_product dimer_product Byproduct (Quaternized Dimer) cem->dimer_product self-reaction nuc Nucleophile (Nu-H) nuc->desired_product base Base base->desired_product base->elimination_product h2o H2O h2o->hydrolysis_product

Caption: Desired reaction vs. common side reaction pathways.

References

How to minimize dimer formation in 4-(2-Chloroethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-(2-chloroethyl)morpholine, with a specific focus on minimizing the formation of the common dimer byproduct, 1,4-bis(2-morpholinoethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound as an alkylating agent?

A1: The most prevalent side reaction is the formation of a dimeric byproduct, which is structurally consistent with 1,4-bis(2-morpholinoethyl)piperazine. This occurs when two molecules of this compound react with each other, leading to the formation of a piperazine (B1678402) ring. This issue is a specific instance of disubstitution, a common challenge with bifunctional reagents.

Q2: What is the likely mechanism for this dimer formation?

A2: The precise mechanism can be complex and may be influenced by reaction conditions. However, the generally accepted pathway involves the intermolecular reaction of two this compound molecules. One molecule's morpholine (B109124) nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group on a second molecule. This is followed by a second intermolecular reaction where the newly formed secondary amine attacks another molecule of this compound, leading to the cyclized piperazine dimer. The presence of a base is crucial as it deprotonates the morpholine nitrogen, increasing its nucleophilicity.

Q3: Are there alternatives to this compound that are less prone to dimerization?

A3: While this compound is a widely used reagent, alternatives can be considered depending on the specific synthetic route. One approach is to use a pre-formed N-substituted piperazine if the desired product contains this moiety. Another strategy involves using a different leaving group on the ethylmorpholine fragment that may be less reactive under conditions that favor dimerization. However, the most common approach is to optimize the reaction conditions to suppress dimer formation with the existing reagent.

Troubleshooting Guides

Issue 1: High Levels of Dimer Formation Detected in the Reaction Mixture

High concentrations of the 1,4-bis(2-morpholinoethyl)piperazine byproduct can significantly reduce the yield of the desired product and complicate purification.

Possible Causes and Solutions:

Cause Explanation Recommended Solutions
Suboptimal Stoichiometry When reacting this compound with a primary or secondary amine, using a 1:1 molar ratio or an excess of the morpholine reagent can favor the self-dimerization reaction.Use a significant excess (2-5 equivalents) of the amine nucleophile. This statistically favors the reaction of this compound with the intended nucleophile over itself.
Inappropriate Base A strong, sterically hindered base can deprotonate the morpholine nitrogen, increasing its nucleophilicity and promoting self-reaction. The concentration of the base can also play a critical role.Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Carefully control the stoichiometry of the base. In some cases, using the amine reactant itself as the base (if it is a liquid and used in excess) can be effective.
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the dimerization side reaction to occur at a significant rate.Conduct the reaction at the lowest temperature at which the desired N-alkylation proceeds at a reasonable rate. Start with room temperature and slowly increase if necessary, while monitoring for dimer formation by TLC or LC-MS.
Choice of Solvent The polarity and protic/aprotic nature of the solvent can influence the relative rates of the desired reaction and the dimerization. Polar apathetic solvents like DMF or DMSO can enhance the reactivity of nucleophiles, potentially increasing the rate of both reactions.Screen different solvents. Aprotic solvents of lower polarity, such as acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF), may help to suppress the dimerization. The choice of solvent can also depend on the solubility of the reactants and the base.
High Concentration High concentrations of this compound increase the probability of intermolecular collisions, leading to a higher rate of dimerization.Perform the reaction under more dilute conditions. This can be particularly effective when slow addition of the this compound to the reaction mixture is also employed.

Experimental Protocols

General Protocol for N-Alkylation with this compound Minimizing Dimer Formation

This protocol provides a starting point for optimizing your reaction to minimize the formation of the 1,4-bis(2-morpholinoethyl)piperazine dimer.

Materials:

  • Amine substrate (primary or secondary amine)

  • This compound hydrochloride (or free base)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • If using this compound hydrochloride, it can be added directly as a solid. If using the free base, prepare a solution in a small amount of anhydrous acetonitrile.

  • Slowly add the this compound (0.8-1.0 eq relative to the amine substrate) to the stirred suspension dropwise over a period of 30-60 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS, checking for the consumption of the starting amine and the formation of both the desired product and the dimer.

  • If the reaction is slow at room temperature, gradually increase the temperature to 40-50 °C and continue to monitor. Avoid high temperatures unless necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography, using an appropriate eluent system to separate the desired product from any unreacted starting materials and the dimer byproduct.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the competing dimerization pathway.

G cluster_desired Desired N-Alkylation Pathway cluster_dimer Dimer Formation Pathway Amine R-NH₂/R₂NH (Nucleophile) Product Desired N-Alkylated Product Amine->Product + CEM - HCl CEM This compound CEM1 This compound Dimer 1,4-Bis(2-morpholinoethyl)piperazine (Dimer) CEM1->Dimer + CEM2 - 2HCl CEM2 This compound CEM_start This compound

Caption: Competing reaction pathways for this compound.

G title Troubleshooting Workflow for Dimer Formation start High Dimer Formation Observed check_stoichiometry Check Stoichiometry: Is Amine Nucleophile in Excess? start->check_stoichiometry adjust_stoichiometry Increase Amine Nucleophile to 2-5 Equivalents check_stoichiometry->adjust_stoichiometry No check_base Evaluate Base: Is it too Strong or Concentrated? check_stoichiometry->check_base Yes adjust_stoichiometry->check_base adjust_base Switch to a Weaker Base (e.g., K₂CO₃) and/or Reduce its Amount check_base->adjust_base Yes check_temp Review Reaction Temperature: Is it too High? check_base->check_temp No adjust_base->check_temp adjust_temp Lower Reaction Temperature (start at room temp.) check_temp->adjust_temp Yes check_conc Assess Concentration: Are Reactant Concentrations High? check_temp->check_conc No adjust_temp->check_conc adjust_conc Use More Solvent for Dilution and Consider Slow Addition check_conc->adjust_conc Yes end Dimer Formation Minimized check_conc->end No adjust_conc->end

Caption: A logical workflow for troubleshooting and minimizing dimer formation.

Troubleshooting low conversion rates in 4-(2-Chloroethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Chloroethyl)morpholine Reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving this compound and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound hydrochloride is showing a very low conversion rate. What are the most common initial causes?

Low conversion rates in these reactions often stem from a few primary factors:

  • Reagent Quality and Stability: this compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Contamination with water can inhibit the reaction. The free base form can be less stable over time than the hydrochloride salt. Always use a fresh, dry reagent from a reputable supplier and store it under anhydrous conditions.[3]

  • Insufficient Basicity: When using the hydrochloride salt, a base is required to neutralize the HCl and generate the free amine nucleophile you are reacting with, as well as to deprotonate the this compound hydrochloride to its more reactive free base form. If the base is too weak or used in an insufficient stoichiometric amount, the reaction will not proceed efficiently.

  • Inappropriate Reaction Temperature: The reactivity of the chloroethyl group is moderate. The reaction may require heating to proceed at a reasonable rate.[4] However, excessively high temperatures can promote side reactions, such as elimination.[5]

  • Poor Solvent Choice: The choice of solvent is critical and can significantly impact reaction kinetics.[6] Polar aprotic solvents like DMF or DMSO are often effective for S_N2 reactions, as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.

Q2: I suspect my this compound hydrochloride reagent is the problem. How can I assess its quality?

Assessing reagent quality is a crucial first step.

  • Physical Appearance: The compound should be a white to off-white crystalline solid.[3][7] Significant discoloration (e.g., dark brown) may indicate decomposition.

  • Moisture Content: Due to its hygroscopic nature, moisture is a common impurity.[2] You can assess this using Karl Fischer titration, with a typical specification being not more than 0.50% water.[3]

  • Melting Point: The melting point should be within the specified range, typically around 181-186°C.[3] A broad or depressed melting point often suggests impurities.

  • Spectroscopic Analysis: You can confirm the structure and purity using ¹H NMR and Mass Spectrometry.[8][9] Compare the obtained spectra with reference data to check for the presence of impurities or degradation products.

Q3: What is the primary side reaction I should be concerned about, and how can I minimize it?

The most common competing side reaction in substitutions with this compound is the E2 elimination reaction , which forms 4-vinylmorpholine. This is particularly favored by strong, sterically hindered bases and high temperatures.[5]

Strategies to Minimize Elimination:

  • Choice of Base: Use a non-nucleophilic, but sufficiently strong, base if your substrate is sensitive. However, for typical substitutions where you are reacting with another nucleophile, common bases like K₂CO₃ or Cs₂CO₃ are often a good balance. Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable conversion rate.[5] Start at a moderate temperature (e.g., 60-80°C) and only increase if necessary, while monitoring for the formation of the elimination byproduct by TLC or LC-MS.

  • Solvent: The solvent can influence the S_N2/E2 ratio. Polar aprotic solvents generally favor S_N2 reactions.

Troubleshooting Workflow and Diagrams

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagent 1. Assess Reagent Quality start->check_reagent reagent_ok Reagent Quality OK? check_reagent->reagent_ok check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes solution_reagent Solution: - Use fresh, dry reagent. - Confirm identity (NMR, MS). - Store under inert gas. reagent_ok->solution_reagent No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_side_reactions 3. Analyze for Side Reactions conditions_ok->check_side_reactions Yes solution_conditions Solution: - Screen bases (e.g., K2CO3, Cs2CO3). - Screen solvents (e.g., DMF, DMSO, ACN). - Optimize temperature & time. conditions_ok->solution_conditions No side_reactions_present Elimination Product Detected? check_side_reactions->side_reactions_present solution_side_reactions Solution: - Lower reaction temperature. - Use a less hindered base. - Add KI catalyst for SN2. side_reactions_present->solution_side_reactions Yes end_ok Problem Resolved side_reactions_present->end_ok No / Minor solution_reagent->check_reagent solution_conditions->check_conditions solution_side_reactions->check_conditions

Caption: Systematic workflow for troubleshooting low conversion rates.

Reaction Pathway: Substitution vs. Elimination

Understanding the competing reaction pathways is key to optimizing your reaction.

ReactionPathways sub This compound + Nucleophile (Nu⁻) sn2_path SN2 Pathway (Substitution) sub->sn2_path e2_path E2 Pathway (Elimination) sub->e2_path base Base base->e2_path sub_prod Desired Product: 4-(2-Nu-ethyl)morpholine sn2_path->sub_prod favored_by Favored by: - Good Nucleophile - Polar Aprotic Solvent - Moderate Temperature sn2_path->favored_by elim_prod Side Product: 4-Vinylmorpholine e2_path->elim_prod favored_by_e2 Favored by: - Strong, Bulky Base - High Temperature e2_path->favored_by_e2

Caption: Competing S_N2 (substitution) and E2 (elimination) pathways.

Quantitative Data Summary

The choice of base and solvent significantly affects the outcome. The following table provides illustrative data for a hypothetical reaction of this compound with a generic phenol (B47542) nucleophile, demonstrating these effects.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Substitution Yield (%)Elimination Yield (%)
1K₂CO₃DMF8012855
2Cs₂CO₃ACN80892<3
3NaHTHF65127515
4K-tert-butoxidet-BuOH8061080
5K₂CO₃Toluene110244025

This data is illustrative and serves to highlight general trends. Actual results will vary based on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the N-alkylation of a phenol with this compound hydrochloride.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

  • Addition of Alkylating Agent: Add this compound hydrochloride (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (see Protocol 2).[8][10]

  • Workup: Once complete, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the desired product.[8]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of your reaction.[11]

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside a spot of the starting material for comparison.

  • Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 5-10% Methanol in Dichloromethane). The ideal eluent should give the starting material an Rf value of ~0.5 and the product a different Rf.

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) stain).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared.

References

Technical Support Center: 4-(2-Chloroethyl)morpholine Hydrochloride (CEM-HCl) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-Chloroethyl)morpholine hydrochloride (CEM-HCl) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound hydrochloride (CEM-HCl) in its solid form?

A1: this compound hydrochloride is a hygroscopic crystalline powder.[1] In its solid form, it is generally stable under normal temperatures and pressures when stored in a cool, dry, well-ventilated area and protected from moisture.[2][3] It is important to keep the container tightly closed. The shelf life is typically around 2 years when stored properly.[4]

Q2: What are the primary stability concerns when CEM-HCl is in solution?

A2: The main stability concern for CEM-HCl in solution is its susceptibility to degradation, primarily through intramolecular cyclization and hydrolysis. The rate of these degradation reactions is highly dependent on the pH, temperature, and the solvent used. Under neutral or alkaline conditions, the free base form of the molecule can undergo rapid degradation.[2]

Q3: How does pH affect the stability of CEM-HCl in aqueous solutions?

A3: The pH of the solution is a critical factor.[2]

  • Acidic Conditions (pH < 6): CEM-HCl is most stable in acidic solutions. The hydrochloride salt ensures the morpholine (B109124) nitrogen is protonated, which significantly reduces its nucleophilicity and inhibits intramolecular cyclization.[2] The pH of a 10g/L aqueous solution is typically between 4.5 and 5.0.[1]

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral or alkaline solutions, the morpholine nitrogen is deprotonated, becoming a free base. This free base is a strong internal nucleophile that can attack the carbon atom of the chloroethyl group, leading to the formation of a highly reactive aziridinium (B1262131) ion.[2] This is the primary degradation pathway.

Q4: What are the expected degradation products of CEM-HCl in solution?

A4: The primary degradation products are:

  • N-(2-Hydroxyethyl)morpholine: Formed via hydrolysis of the chloroethyl group. This is more likely to occur under prolonged exposure to aqueous environments, especially at elevated temperatures.

  • Aziridinium Ion Intermediate: This is a transient but highly reactive intermediate formed through intramolecular cyclization. It can subsequently react with various nucleophiles present in the solution.[2]

  • Morpholine: While the chloroethyl group is the primary site of instability, degradation of the morpholine ring can occur under harsh oxidative conditions or through microbial action, though this is less common under typical experimental conditions.[4][5]

Q5: What are the recommended solvents for preparing CEM-HCl solutions?

A5: CEM-HCl is soluble in water and ethanol.[2] For applications requiring stability, it is recommended to prepare solutions in acidic aqueous buffers (pH < 6) or in anhydrous polar aprotic solvents if the experimental conditions permit. Avoid using basic aqueous solutions for storage.

Q6: Are there any known incompatibilities for CEM-HCl in solution?

A6: Yes, CEM-HCl is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances can accelerate its degradation.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Rapid loss of CEM-HCl potency in an aqueous solution. The pH of the solution is neutral or alkaline (pH ≥ 7), leading to rapid intramolecular cyclization.Ensure the pH of the aqueous solution is maintained in the acidic range (ideally pH 4-6) by using an appropriate buffer system. Prepare solutions fresh daily if possible.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Degradation of CEM-HCl into byproducts such as N-(2-hydroxyethyl)morpholine or products resulting from the reaction of the aziridinium ion intermediate.Characterize the unknown peaks using mass spectrometry to identify potential degradation products. Review the solution preparation and storage conditions (pH, temperature, time) to identify the cause of degradation.
Inconsistent experimental results when using CEM-HCl solutions. The stock solution of CEM-HCl has degraded over time due to improper storage.Always store stock solutions at low temperatures (2-8 °C) and protected from light. For aqueous solutions, ensure they are buffered to an acidic pH. It is best practice to prepare fresh solutions for each experiment.
Precipitation observed in the CEM-HCl solution. The solubility limit has been exceeded, or there is a reaction with a component of the solvent system.Confirm the solubility of CEM-HCl in the chosen solvent at the desired concentration. Ensure all components of the solvent system are compatible.

Quantitative Data on Stability

Table 1: Estimated Half-Life of CEM-HCl in Aqueous Solution at 25°C as a Function of pH

pHEstimated Half-Life (t½)
2.0> 1 year
4.0Several months
6.0Several weeks
7.0Several days
8.0Several hours
10.0< 1 hour

Table 2: Estimated Percentage Degradation of CEM-HCl in Aqueous Solution (pH 7.4) as a Function of Temperature and Time

Temperature24 hours48 hours1 week
4°C< 1%< 2%< 5%
25°C~10%~18%~40%
37°C~25%~45%> 80%

Experimental Protocols

Protocol 1: Forced Degradation Study of CEM-HCl

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of CEM-HCl in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid CEM-HCl in an oven at 105°C for 48 hours.

    • Dissolve the heat-stressed solid in a suitable solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of CEM-HCl (0.1 mg/mL) to UV light (254 nm) for 24 hours.

    • Analyze the solution directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

Protocol 2: HPLC Method for the Analysis of CEM-HCl and its Potential Degradation Products

This method is designed for the separation and quantification of CEM-HCl and its primary hydrolytic degradation product, N-(2-hydroxyethyl)morpholine.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

Visualizations

CEM_HCl_Degradation_Pathway CEM_HCl This compound HCl Free_Base This compound (Free Base) CEM_HCl->Free_Base pH ≥ 7 Aziridinium Aziridinium Ion (Reactive Intermediate) Free_Base->Aziridinium Intramolecular Cyclization Hydrolysis_Product 4-(2-Hydroxyethyl)morpholine Free_Base->Hydrolysis_Product Hydrolysis (H₂O) Other_Products Reaction with Nucleophiles Aziridinium->Other_Products Nucleophilic Attack

Caption: Primary degradation pathways of this compound HCl in solution.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results with CEM-HCl Check_Solution Check Solution Preparation & Storage Start->Check_Solution pH_Check Is pH of aqueous solution acidic? Check_Solution->pH_Check Yes Root_Cause Root Cause Identified: Solution Degradation Check_Solution->Root_Cause No Temp_Check Was solution stored at low temperature? pH_Check->Temp_Check Yes pH_Check->Root_Cause No Age_Check Was the solution freshly prepared? Temp_Check->Age_Check Yes Temp_Check->Root_Cause No Age_Check->Root_Cause No End Problem Resolved Age_Check->End Yes Corrective_Action Corrective Action: - Prepare fresh solution - Buffer to acidic pH - Store at 2-8°C Root_Cause->Corrective_Action Corrective_Action->End

Caption: Troubleshooting workflow for inconsistent results with CEM-HCl solutions.

References

Managing exothermic reactions during 4-(2-Chloroethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions and other common challenges during the synthesis of 4-(2-Chloroethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most common laboratory and industrial precursor for the synthesis of this compound is 2-Morpholinoethanol (B138140).[1][2] The synthesis involves the reaction of 2-Morpholinoethanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][3]

Q2: Why is the reaction between 2-Morpholinoethanol and thionyl chloride highly exothermic?

The reaction of an alcohol (2-Morpholinoethanol) with thionyl chloride to form an alkyl chloride is an inherently exothermic process. This is due to the formation of strong S=O and H-Cl bonds in the byproducts (SO₂ and HCl), which releases a significant amount of energy. Without proper temperature control, this can lead to a rapid increase in temperature, posing a safety hazard and potentially leading to side reactions.

Q3: What are the primary safety concerns associated with this synthesis?

The primary safety concerns include:

  • Thermal Runaway: The highly exothermic nature of the reaction can lead to a rapid, uncontrolled increase in temperature and pressure if cooling is insufficient.[4]

  • Hazardous Byproducts: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, both of which are toxic and corrosive.

  • Reagent Hazards: Thionyl chloride is a corrosive and lachrymatory reagent that reacts violently with water. Morpholine and its derivatives can be irritating to the skin and eyes.[5]

Q4: What are the initial signs of a potential thermal runaway reaction?

Key indicators of an impending runaway reaction include:

  • A sudden and rapid increase in the reaction temperature that is not controlled by the cooling system.[4]

  • A noticeable increase in the rate of gas evolution (off-gassing).[4]

  • A rapid rise in pressure within the reaction vessel.[4]

  • Changes in the color or viscosity of the reaction mixture.[4]

Troubleshooting Guide: Managing Exothermic Reactions

This guide provides solutions to common issues encountered during the synthesis of this compound, with a focus on managing the exothermic reaction with thionyl chloride.

Problem Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during thionyl chloride addition. Addition rate of thionyl chloride is too fast.Immediately stop the addition of thionyl chloride. Ensure the cooling bath is at the target temperature (e.g., 0 °C) and functioning efficiently. Resume addition at a much slower, controlled rate once the temperature has stabilized.
Reaction temperature continues to rise even after stopping reagent addition. Inadequate cooling capacity for the scale of the reaction.Prepare a secondary, colder cooling bath (e.g., dry ice/acetone) for emergency use. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and dissipate heat.
Excessive off-gassing and pressure build-up. Reaction temperature is too high, leading to rapid formation of SO₂ and HCl gas. Inadequate venting for the reaction vessel.Ensure the reaction is conducted in a well-ventilated fume hood. Use a gas scrubber or trap containing a basic solution (e.g., NaOH) to neutralize the acidic off-gases. Ensure the reaction setup is not a closed system and has a proper vent.
Low yield of this compound. Incomplete reaction due to insufficient reaction time or temperature after the initial exothermic phase. Degradation of the product due to excessively high temperatures.After the controlled addition of thionyl chloride at low temperature, the reaction mixture is typically allowed to warm to room temperature or gently heated (e.g., to 40°C) to ensure the reaction goes to completion.[1] Monitor the reaction progress using an appropriate technique like TLC to determine the optimal reaction time.[1]
Formation of dark-colored impurities. Charring or side reactions occurring at localized hot spots due to poor mixing and heat dissipation.Ensure vigorous and efficient stirring throughout the reagent addition and the entire reaction period. Use a reaction vessel with a shape that promotes good mixing.

Experimental Protocols

Synthesis of this compound from 2-Morpholinoethanol

This protocol is based on a common laboratory-scale synthesis.[1]

Materials:

  • 2-Morpholinoethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (if refluxing)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-morpholinoethanol (1.0 eq.) in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (5.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C overnight.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography.[1]

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reaction cluster_prep Preparation cluster_addition Controlled Addition cluster_reaction Reaction Completion cluster_workup Work-up A Dissolve 2-Morpholinoethanol in Dichloromethane B Add catalytic DMF A->B C Cool reaction vessel to 0°C B->C D Slowly add Thionyl Chloride C->D E Monitor Temperature (keep below 10°C) D->E F Temperature Spike? E->F F->D No G Pause Addition Enhance Cooling F->G Yes G->E H Warm to Room Temperature I Heat to 40°C Overnight H->I J Monitor by TLC I->J K Quench with NaHCO3 solution J->K L Extract with Dichloromethane K->L M Dry and Concentrate L->M

Caption: Controlled addition workflow for this compound synthesis.

Troubleshooting_Tree Troubleshooting Exothermic Events A Problem: Rapid Temperature Increase B Is reagent addition ongoing? A->B C Action: Immediately STOP addition B->C Yes D Action: Enhance cooling capacity (e.g., colder bath) B->D No C->D E Has temperature stabilized? D->E F Action: Resume addition at a MUCH SLOWER rate E->F Yes G Emergency: Consider quenching or dilution with cold solvent E->G No H Investigate cooling system failure or inadequate setup for scale G->H

References

Technical Support Center: Purification Strategies for Reactions Involving 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of unreacted 4-(2-Chloroethyl)morpholine from reaction mixtures. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: Why can the removal of unreacted this compound be challenging?

A1: this compound possesses several physicochemical properties that can complicate its removal from reaction mixtures. Its basic morpholine (B109124) nitrogen can lead to strong interactions with acidic stationary phases in chromatography, causing peak tailing. Furthermore, its hydrochloride salt is water-soluble, while the free base has some solubility in organic solvents, which can complicate liquid-liquid extractions.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods include:

  • Liquid-Liquid Extraction: Particularly acid-base extraction to exploit the basicity of the morpholine ring.

  • Column Chromatography: Both normal-phase and reverse-phase chromatography can be employed, with careful selection of the stationary and mobile phases.

  • Scavenger Resins: The use of resins functionalized to react with and bind electrophiles like alkyl chlorides.

  • Distillation: Feasible if there is a significant boiling point difference between the desired product and this compound.

Q3: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue when working with amines. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • Filtration through Celite: Pass the emulsified layer through a pad of Celite.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q4: My product is co-eluting with this compound during column chromatography. What can I do?

A4: Co-elution suggests that the selectivity of your chromatographic system is insufficient. Consider these options:

  • Change the Mobile Phase: Alter the solvent system. For normal-phase chromatography, adding a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) can change the retention characteristics.

  • Switch the Stationary Phase: If you are using silica (B1680970) gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano).

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 stationary phase with a polar mobile phase) can be an effective alternative.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted this compound.

Liquid-Liquid Extraction Troubleshooting
Problem Possible Cause Solution
Poor recovery of the desired product in the organic phase. The product may be partially soluble in the aqueous phase, or it may be protonated and drawn into an acidic aqueous phase.- Perform multiple extractions with fresh organic solvent.- Adjust the pH of the aqueous layer to ensure the product is in its neutral form.- Use a "salting-out" effect by adding NaCl to the aqueous phase.
Unreacted this compound remains in the organic phase after acidic wash. Insufficient acid was used, or the mixing of the two phases was inadequate.- Ensure the aqueous acid solution is of sufficient concentration and volume to neutralize all the basic species.- Shake the separatory funnel vigorously to ensure thorough mixing.- Perform multiple acidic washes.
Formation of a solid precipitate at the interface. The salt form of your product or the starting material may be insoluble in both phases.- Add more of the appropriate solvent to dissolve the precipitate.- Consider filtering the entire mixture to isolate the solid before separating the liquid phases.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Significant peak tailing of the product or impurity. Strong interaction between the basic morpholine moiety and acidic silanol (B1196071) groups on the silica gel surface.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia (B1221849) in methanol) to the eluent.[1]
The compound of interest does not elute from the column. The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.- Consider using a more polar stationary phase or switching to reverse-phase chromatography.
Low recovery of the desired product. Irreversible adsorption onto the stationary phase.- Use a less acidic stationary phase like neutral alumina.- Deactivate the silica gel by pre-treating it with a base.

Experimental Protocols

Protocol 1: Removal of this compound by Acid-Base Extraction

This protocol is suitable for reaction mixtures where the desired product is a neutral organic compound and is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric acid (HCl) solution.

  • 1 M Sodium hydroxide (B78521) (NaOH) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The unreacted this compound will be protonated and extracted into the aqueous (bottom) layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M HCl (steps 2-5) to ensure complete removal.

  • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and inorganic salts.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of this compound by Silica Gel Chromatography

This protocol is designed for the separation of a less polar product from the more polar this compound.

Materials:

  • Crude reaction mixture.

  • Silica gel (for flash chromatography).

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate, with 0.5% triethylamine).

  • Chromatography column and accessories.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The goal is to have the desired product with an Rf value of approximately 0.3-0.4, while the this compound remains at or near the baseline. The addition of triethylamine is crucial to prevent peak tailing.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Removal of this compound using a Scavenger Resin

This protocol utilizes a nucleophilic scavenger resin to covalently bind and remove the unreacted electrophilic this compound.

Materials:

  • Crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Amine-functionalized scavenger resin (e.g., tris-(2-aminoethyl)amine resin).

  • Reaction vessel with a stirrer.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add the scavenger resin to the solution. A typical starting point is to use 2-3 equivalents of the resin's functional group relative to the estimated amount of unreacted this compound.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the product, now free of the unreacted starting material.

Data Presentation

Table 1: Comparison of Removal Techniques
Technique Principle of Separation Advantages Disadvantages Best Suited For
Acid-Base Extraction Difference in basicity.Simple, fast, and inexpensive.Not suitable for acid-sensitive products; can lead to emulsions.Neutral or acidic products.
Normal-Phase Chromatography Difference in polarity.High resolution possible.Can be slow and solvent-intensive; potential for peak tailing.Products that are significantly less polar than this compound.
Reverse-Phase Chromatography Difference in hydrophobicity.Good for polar compounds; less peak tailing for amines.More expensive stationary phases; may require aqueous mobile phases.Polar products that are difficult to separate by normal-phase.
Scavenger Resins Covalent bond formation.High selectivity; simple filtration workup.Resins can be expensive; reaction time may be long.Removing small to moderate amounts of the impurity.
Table 2: Solubility of this compound Hydrochloride
Solvent Solubility Reference
WaterSoluble[2][3][4]
EthanolSoluble[2]
ChloroformSlightly Soluble (with heating)[3]
MethanolSlightly Soluble[3]
Table 3: Typical Capacities of Amine-Based Scavenger Resins
Resin Type Functional Group Typical Capacity (mmol/g) Target Electrophiles
Trisamine ResinTris(2-aminoethyl)amine1.2 - 4.5Acid chlorides, sulfonyl chlorides, isocyanates, alkyl halides
Aminomethyl Resin-CH₂NH₂1.0 - 2.0Acid chlorides, sulfonyl chlorides, isocyanates

Note: The specific capacity for this compound may vary and should be confirmed with the supplier or determined experimentally.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow reaction_mixture Reaction Mixture (Product + Unreacted Reagent) add_acid Add 1 M HCl reaction_mixture->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Reagent) separate_layers->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: Workflow for removing this compound via acid-base extraction.

chromatography_workflow cluster_chromatography Column Chromatography Workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent System (e.g., Hexanes/EtOAc + 0.5% TEA) load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate combine_pure->concentrate purified_product Purified Product concentrate->purified_product

Caption: General workflow for purification by column chromatography.

scavenger_resin_workflow cluster_scavenger Scavenger Resin Workflow crude_mixture Crude Reaction Mixture add_resin Add Scavenger Resin crude_mixture->add_resin stir Stir (Room Temp, 1-16h) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin concentrate_filtrate Concentrate Filtrate filter_resin->concentrate_filtrate purified_product Purified Product concentrate_filtrate->purified_product

Caption: Workflow for removal of electrophiles using a scavenger resin.

References

Impact of solvent choice on 4-(2-Chloroethyl)morpholine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reactions involving 4-(2-Chloroethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials and desired scale. Key methods include:

  • Chlorination of 2-Morpholinoethanol (B138140): This common laboratory-scale synthesis involves the reaction of 2-morpholinoethan-1-ol with a chlorinating agent like thionyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM)[1].

  • N-Alkylation of Morpholine (B109124): This route involves the reaction of morpholine with a two-carbon electrophile containing a chlorine atom, such as 1,2-dichloroethane. However, this method can sometimes lead to the formation of byproducts like 1,2-bismorpholinoethane[2].

  • From Morpholine and 2-Chloroethanol (B45725): A two-step process where morpholine is first reacted with 2-chloroethanol in a solvent like toluene (B28343), followed by treatment with thionyl chloride to yield the hydrochloride salt of the final product[3].

  • Neutralization of the Hydrochloride Salt: If starting from this compound hydrochloride, the free base can be obtained by neutralization with an aqueous base, such as sodium hydroxide, followed by extraction into an organic solvent like dichloromethane.

Q2: How does the choice of solvent impact the reaction efficiency?

A2: The solvent plays a critical role in the reaction by dissolving reactants, influencing reaction rates, and affecting side-product formation. For instance:

  • Dichloromethane (DCM): In the chlorination of 2-morpholinoethanol with thionyl chloride, DCM is a common choice as it is relatively inert to the reagents and facilitates easy work-up[1].

  • Toluene: In the reaction of morpholine with 2-chloroethanol, toluene is used as a solvent for the initial reflux and subsequent chlorination step[3].

  • Dimethylformamide (DMF): While not explicitly detailed for this specific synthesis in the provided results, DMF is a common polar aprotic solvent for N-alkylation reactions, as it can accelerate the rate of SN2 reactions[4][5].

  • Acetonitrile (B52724): Similar to DMF, acetonitrile is another polar aprotic solvent that can be effective for N-alkylation reactions[4].

The optimal solvent will depend on the specific reagents being used. Polar aprotic solvents generally favor SN2 reactions like N-alkylation.

Q3: What are the potential side products in the synthesis of this compound?

A3: A significant potential side product, particularly in the N-alkylation of morpholine with 1,2-dichloroethane, is the formation of 1,2-bismorpholinoethane. This occurs when a second molecule of morpholine displaces the chloride from the already formed this compound[2]. Careful control of stoichiometry and reaction conditions is necessary to minimize this impurity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature[1].
Degradation of reagents or product.Ensure the use of dry solvents and an inert atmosphere, especially when using moisture-sensitive reagents like thionyl chloride.
Incorrect stoichiometry of reactants.Carefully measure and dispense all reagents, ensuring the correct molar ratios are used.
Formation of 1,2-bismorpholinoethane byproduct Excess morpholine or prolonged reaction time when using 1,2-dichloroethane.Use a controlled excess of the dichloroethane or add the morpholine slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction[2].
Difficulty in Product Isolation The product may be present as its hydrochloride salt, which has different solubility.During work-up, adjust the pH of the aqueous layer. The free base is extractable with organic solvents like dichloromethane at a basic pH. The hydrochloride salt can be precipitated or recrystallized from suitable solvents.
Product is an oil instead of a crystalline solid (for the hydrochloride salt) Presence of impurities or residual solvent.Purify the crude product by column chromatography or recrystallization from a suitable solvent system, such as ethanol[1][3]. Ensure all solvent is removed under reduced pressure.

Data Presentation

The following table summarizes the reaction conditions and yields for different synthetic approaches to this compound and its hydrochloride salt.

Starting Materials Reagents Solvent Temperature Reaction Time Yield Reference
2-Morpholinoethan-1-olThionyl chloride, DMF (cat.)Dichloromethane0 °C to 40 °COvernight74.0%[1]
This compound HClSodium hydroxideWater, DichloromethaneNot specifiedNot specified86%
Morpholine, 2-ChloroethanolThionyl chlorideTolueneReflux, then ice bath2 hours, then 6 hoursNot specified[3]
Morpholine1,2-DichloroethaneNot specified70-80°C2.5 hours22% (for bis-adduct)[2]

Experimental Protocols

Synthesis of this compound from 2-Morpholinoethan-1-ol [1]

This protocol details the synthesis of this compound via the chlorination of 2-morpholinoethan-1-ol using thionyl chloride.

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-morpholinoethan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (5.0 eq) to the stirred solution, followed by a catalytic amount of DMF.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 40 °C. Allow the reaction to proceed overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture and remove the solvent by vacuum evaporation.

    • Dilute the crude residue with DCM and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography using a suitable eluent system (e.g., 3% methanol (B129727) in DCM) to afford pure this compound as a colorless liquid.

Visualizations

Below is a diagram illustrating the logical relationship between solvent properties and their impact on the N-alkylation reaction efficiency for the synthesis of this compound.

Solvent_Impact cluster_solvent_properties Solvent Properties cluster_reaction_outcomes Reaction Outcomes Polarity Polarity Rate Reaction Rate Polarity->Rate Higher polarity can stabilize charged intermediates Purity Purity Polarity->Purity Can influence solubility of byproducts Aprotic Aprotic Nature Aprotic->Rate Favors SN2 by not solvating the nucleophile BoilingPoint Boiling Point BoilingPoint->Rate Allows for higher reaction temperatures Yield Yield Rate->Yield Affects SideReactions Side Reactions SideReactions->Yield Decreases SideReactions->Purity Decreases

Caption: Solvent properties influencing reaction outcomes.

References

Technical Support Center: Storage and Handling of 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-Chloroethyl)morpholine and its hydrochloride salt to prevent degradation.

Troubleshooting Guide

Encountering issues with this compound? Use this guide to troubleshoot potential degradation problems.

Issue: Reduced Purity or Presence of Impurities in Stored this compound

Possible Causes and Solutions:

Potential CauseRecommended ActionTroubleshooting Steps
Improper Storage Temperature Store at recommended temperatures. For this compound hydrochloride, storage below +30°C is recommended, with some suppliers suggesting <15°C in a dark place.[1]1. Verify the current storage temperature. 2. If the temperature has deviated from the recommended range, quarantine the material. 3. Perform purity analysis using a validated HPLC or GC-MS method. 4. If purity is compromised, discard the material according to safety guidelines.
Exposure to Moisture (especially for the hydrochloride salt) Store in a tightly sealed container in a dry environment. This compound hydrochloride is hygroscopic.[2]1. Inspect the container seal for any breaches. 2. Check the appearance of the material for any clumping or discoloration, which may indicate moisture absorption. 3. Use a desiccator for storage if the ambient humidity is high. 4. Analyze the material for water content (e.g., Karl Fischer titration) and purity.
Exposure to Light Store in a light-resistant container.1. Ensure the storage container is opaque or amber-colored. 2. If stored in a clear container, move it to a dark location or wrap it in aluminum foil. 3. Assess the purity of the material to determine if photodegradation has occurred.
Incompatible Storage Materials Store in appropriate containers (e.g., glass, lined metal cans).[3] Avoid contact with strong oxidizing agents and strong bases.[3]1. Confirm the container material is compatible with the chemical. 2. Ensure the chemical is not stored in proximity to incompatible substances. 3. If contamination is suspected, analyze the sample for impurities.
Chemical Instability Over Time Implement a "first-in, first-out" inventory system. Regularly test the purity of older stock.1. Check the date of receipt and the manufacturer's recommended shelf life. 2. Perform periodic purity testing on long-term stored materials.

Troubleshooting Flowchart for Suspected Degradation

G Troubleshooting Workflow for this compound Degradation start Suspected Degradation of this compound check_storage Review Storage Conditions (Temp, Light, Humidity, Container) start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage quarantine Quarantine the Batch improper_storage->quarantine Yes analyze_purity Perform Purity Analysis (HPLC, GC-MS) improper_storage->analyze_purity No quarantine->analyze_purity purity_ok Purity within Specification? analyze_purity->purity_ok use_material Material is Suitable for Use purity_ok->use_material Yes discard_material Discard Material Following Safety Protocols purity_ok->discard_material No correct_storage Implement Correct Storage and Handling Procedures use_material->correct_storage discard_material->correct_storage document Document Findings and Corrective Actions correct_storage->document

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its hydrochloride salt?

A1: Both forms should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[3] For the hydrochloride salt, which is hygroscopic, it is crucial to protect it from moisture.[2] A storage temperature below +30°C is generally recommended, with some sources suggesting storage at <15°C in a dark place for optimal stability.[1]

Q2: What are the primary degradation pathways for this compound?

Proposed Hydrolysis Degradation Pathway

G Proposed Hydrolysis of this compound cluster_reactants Reactants cluster_products Degradation Products cem This compound hem 4-(2-Hydroxyethyl)morpholine cem->hem Hydrolysis h2o H₂O (Moisture) hcl HCl

Caption: Proposed hydrolysis degradation pathway of this compound.

Q3: How can I detect degradation of this compound in my sample?

A3: Degradation can be detected by a decrease in the purity of the main compound and the appearance of new peaks in a chromatogram. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), are recommended for this purpose.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it should be stored away from strong oxidizing agents and strong bases to prevent chemical reactions that could lead to degradation or hazardous situations.[3]

Experimental Protocols for Stability Assessment

To ensure the stability of this compound, a forced degradation study can be performed to identify potential degradation products and establish a stability-indicating analytical method.

1. Forced Degradation Study Protocol

This study exposes this compound to various stress conditions to accelerate its degradation.

  • Hydrolysis:

    • Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Oxidation:

    • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a set time, monitoring the degradation.

    • Analyze the samples at appropriate intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Periodically sample the solid, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the exposure period.

2. Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed and validated to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) would be necessary for sensitive detection. If derivatization is not feasible, monitoring at a lower wavelength (e.g., 210 nm) may be possible, but with lower sensitivity.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the parent compound from all degradation products formed during the forced degradation study.

3. GC-MS Method for Impurity Profiling

GC-MS can be a powerful tool for identifying and quantifying volatile degradation products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the parent compound from any volatile impurities.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

By implementing these guidelines and protocols, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible experimental results.

References

Identification and characterization of impurities in 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Chloroethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. The most common synthetic route involves the reaction of 2-morpholinoethanol (B138140) with thionyl chloride.[1][2][3] Based on this, likely impurities include:

  • Starting Materials: Unreacted 2-morpholinoethanol.

  • Reagent-Related Impurities: Residual thionyl chloride and its degradation products.

  • Byproducts:

    • Morpholine (B109124): Can be present as a starting material impurity or formed during synthesis.

    • Bis(2-morpholinoethyl) ether: Formed by the reaction of 2-morpholinoethanol with already formed this compound.

    • Symmetrical sulfite (B76179) esters: Arising from the reaction of thionyl chloride with two molecules of 2-morpholinoethanol.[4]

  • Degradation Products:

    • 4-(2-Hydroxyethyl)morpholine (2-morpholinoethanol): Can form via hydrolysis of the chloro group.

    • N-Nitrosomorpholine: A potential carcinogenic impurity that can form from morpholine in the presence of nitrosating agents.[5]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[5][6] It is hygroscopic and can be corrosive when damp.[5][7] For the hydrochloride salt, storage at room temperature is generally recommended, with some suppliers suggesting storage below 15°C in a cool and dark place.[6][8] It is also advisable to store it under an inert atmosphere.[8]

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of polar and non-polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for functional group analysis and comparison with reference standards.

Troubleshooting Guides

GC-MS Analysis

Q4: I am not seeing any peaks for my this compound sample in the GC-MS chromatogram. What could be the issue?

A4: This could be due to several factors:

  • Column Degradation: The active chloro group in this compound can be reactive and may degrade on an active or contaminated GC column.

  • Injector Issues: The compound may be degrading in a hot injector.

  • System Leak: A leak in the GC-MS system can prevent the sample from reaching the detector.

  • Incorrect Method Parameters: The oven temperature program or carrier gas flow rate may not be suitable for your analyte.

Troubleshooting Steps:

  • Condition your column: Bake out the column at a high temperature to remove any contaminants.

  • Use a deactivated liner: A fresh, deactivated injector liner can prevent sample degradation.

  • Check for leaks: Perform a leak check on your GC-MS system.

  • Verify method parameters: Ensure your GC oven temperature program and carrier gas flow are appropriate for the analysis of chlorinated amines.

Q5: I am observing ghost peaks in my GC-MS analysis. What is the likely cause and how can I resolve it?

A5: Ghost peaks are typically caused by contamination in the system.

  • Carryover: Residual sample from a previous injection.

  • Contaminated Carrier Gas: Impurities in the carrier gas.

  • Septum Bleed: Degradation of the injector septum at high temperatures.

Troubleshooting Steps:

  • Run a blank injection: Inject a solvent blank to see if the ghost peaks are still present.

  • Clean the injector: Clean the injector port and replace the septum and liner.

  • Use a gas purifier: Install or replace the carrier gas line purifier.

HPLC Analysis

Q6: I am experiencing peak tailing for the main component peak in my HPLC analysis. What can I do to improve the peak shape?

A6: Peak tailing for amine-containing compounds like this compound is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures the amine is in its protonated form (e.g., pH 2.5-3.5).

  • Add a Competitive Amine: Incorporate a small amount of a competitive amine, like triethylamine (B128534) (TEA), into the mobile phase to block the active sites on the stationary phase.

  • Use a Base-Deactivated Column: Employ an HPLC column specifically designed for the analysis of basic compounds.

Q7: I am having trouble separating polar impurities from the main peak. What adjustments can I make to my HPLC method?

A7: Separating polar impurities can be challenging in reversed-phase HPLC.

Troubleshooting Steps:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of the organic solvent will increase the retention of polar compounds.

  • Use a Gradient Elution: Start with a high aqueous content in the mobile phase and gradually increase the organic content to elute the main peak and any non-polar impurities.

  • Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column can provide better retention for very polar compounds.

Quantitative Data

The following table provides a representative impurity profile for a batch of this compound hydrochloride. Please note that this is an illustrative example, and actual values may vary depending on the manufacturing process and storage conditions.

Impurity NameStructureTypical Concentration (%)Potential Origin
2-Morpholinoethanol
alt text
≤ 0.5Unreacted starting material
Morpholine
alt text
≤ 0.1Starting material impurity
Bis(2-morpholinoethyl) etherC₁₂H₂₄N₂O₃≤ 0.2Synthesis byproduct
Unknown Impurity 1-≤ 0.1-
Unknown Impurity 2-≤ 0.1-
Total Impurities ≤ 1.0
Assay ≥ 99.0

Experimental Protocols

GC-MS Method for Impurity Profiling

This method is suitable for the detection and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Injection Volume: 1 µL (split ratio 20:1)

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 1.0 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Vortex to ensure complete dissolution.

HPLC Method for Impurity Profiling

This method is suitable for the quantification of known impurities and the detection of non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: 150 mm x 4.6 mm, 5 µm, C18 stationary phase

HPLC Parameters:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to ensure complete dissolution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve gc_inject Inject into GC dissolve->gc_inject hplc_inject Inject into HPLC dissolve->hplc_inject gc_separate Separation on Column gc_inject->gc_separate ms_detect MS Detection gc_separate->ms_detect identify Identify Impurities ms_detect->identify hplc_separate Separation on Column hplc_inject->hplc_separate uv_detect UV Detection hplc_separate->uv_detect quantify Quantify Impurities uv_detect->quantify identify->quantify

Caption: Experimental workflow for impurity analysis.

Caption: Troubleshooting logical relationships.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 4-(2-Chloroethyl)morpholine Quantification by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-(2-Chloroethyl)morpholine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative overview of the validation parameters for both methods, supported by representative experimental data, to aid researchers and drug development professionals in selecting the most appropriate technique for their needs.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2]

General Considerations for Method Selection

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity. This compound is a polar compound, which can present challenges for direct GC analysis due to its low volatility. Consequently, derivatization is often employed in GC methods to enhance volatility and improve chromatographic performance.[3][4] HPLC, particularly reversed-phase chromatography, is well-suited for polar compounds. However, as this compound lacks a strong UV chromophore, derivatization may also be necessary for sensitive UV detection in HPLC, or alternatively, a more universal detector like a mass spectrometer (MS) can be used.[5][6]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are outlined below. These protocols are based on established methods for morpholine (B109124) and its derivatives and serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

This method involves a pre-column derivatization step to attach a UV-absorbing molecule to the this compound, enabling sensitive detection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable diluent (e.g., water or a mixture of water and acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Prepare sample solutions by dissolving the material to be tested in the diluent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as 1-naphthylisothiocyanate (NIT) in acetonitrile (B52724).[5][6]

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength corresponding to the maximum absorbance of the derivatized analyte.

    • Injection Volume: Typically 10-20 µL.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection (with Derivatization)

This method utilizes a derivatization step to increase the volatility of this compound for GC analysis, with MS for sensitive and specific detection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving or extracting the analyte into the chosen solvent.

  • Derivatization Procedure:

    • A common derivatization for secondary amines like morpholine involves reaction with sodium nitrite (B80452) in an acidic medium to form a more volatile N-nitrosamine derivative.[3][4]

    • Alternatively, other derivatizing agents that increase volatility and thermal stability can be used.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

    • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Ionization Mode: Electron Ionization (EI) is commonly used.

Comparative Analysis of Validation Parameters

The following tables summarize the typical performance characteristics of HPLC and GC methods for the quantification of morpholine derivatives, which can be considered representative for this compound.

Table 1: Comparison of HPLC and GC Method Validation Parameters for this compound Quantification

Validation ParameterHPLC with UV Detection (with Derivatization)GC with MS Detection (with Derivatization)
Linearity (R²) > 0.999[6]> 0.999[3]
Limit of Detection (LOD) ~0.1 µg/mL[6]~7 µg/L[3]
Limit of Quantitation (LOQ) ~0.3 µg/mL[6]~24 µg/L[3]
Accuracy (Recovery %) 97.9% to 100.4%[6]94.3% to 109.0%[3]
Precision (RSD %) < 1%[6]Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[3]
Specificity High, demonstrated by separation from potential impurities and degradation products.Very high, especially with MS detection, which provides mass spectral confirmation.
Derivatization Often required to introduce a chromophore for sensitive UV detection.[5]Typically required to increase volatility for GC analysis.[3][4]

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz (DOT language), illustrate the analytical method validation workflow and the decision-making process for selecting between HPLC and GC.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Purpose define_parameters Define Validation Parameters & Criteria define_purpose->define_parameters write_protocol Write Validation Protocol define_parameters->write_protocol perform_experiments Perform Validation Experiments write_protocol->perform_experiments analyze_data Analyze Data vs. Acceptance Criteria perform_experiments->analyze_data prepare_report Prepare Validation Report analyze_data->prepare_report review_approve Review and Approve Report prepare_report->review_approve

Caption: General workflow for analytical method validation.

Method_Selection_Pathway start Start: Quantify This compound volatility Is the analyte sufficiently volatile? start->volatility hplc_method Select HPLC Method (e.g., RP-HPLC) derivatization_gc Derivatization Required volatility->derivatization_gc No gc_method Select GC Method (e.g., GC-MS) volatility->gc_method Yes volatility->hplc_method Generally suitable for polar compounds derivatization_gc->gc_method uv_chromophore Does the analyte have a strong UV chromophore? hplc_method->uv_chromophore derivatization_hplc Derivatization or alternative detection (e.g., MS, ELSD) needed uv_chromophore->derivatization_hplc No direct_hplc Direct HPLC-UV analysis is feasible uv_chromophore->direct_hplc Yes

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

  • GC-MS offers high sensitivity and specificity, particularly when derivatization is employed. The mass spectrometric detection provides an additional layer of confirmation, which is highly valuable in impurity analysis.

  • HPLC with UV detection , often requiring derivatization for this analyte, is a robust and widely available technique suitable for quality control environments. The use of other detectors like MS can overcome the need for derivatization and provide enhanced sensitivity and specificity.

A thorough validation according to ICH guidelines is crucial to ensure that the chosen method is fit for its intended purpose and provides reliable and accurate results. The data presented in this guide, while based on closely related morpholine derivatives, provides a solid foundation for the development and validation of analytical methods for this compound.

References

Comparative Reactivity of 4-(2-Chloroethyl)morpholine and Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy and biological research, alkylating agents represent a foundational class of cytotoxic compounds. Their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA, underpins their therapeutic efficacy. This guide provides a comparative analysis of 4-(2-Chloroethyl)morpholine, a nitrogen mustard derivative, and other prominent alkylating agents. Due to a scarcity of direct comparative studies in publicly available literature, this guide synthesizes information based on structure-activity relationships and provides standardized protocols for researchers to generate their own comparative data.

Overview of Alkylating Agents

Alkylating agents are a diverse group of compounds characterized by their ability to introduce alkyl groups into biological molecules. This alkylation can lead to DNA damage, disruption of DNA replication and transcription, and ultimately, cell death.[1] These agents are broadly classified based on their chemical structure, which in turn influences their reactivity, mechanism of action, and clinical applications.

This compound belongs to the nitrogen mustard class of alkylating agents. The reactivity of these compounds is primarily dictated by the stability of the aziridinium (B1262131) ion intermediate formed through intramolecular cyclization. The morpholine (B109124) ring in this compound, with its electron-donating nitrogen and oxygen atoms, is expected to influence the rate of aziridinium ion formation and, consequently, its alkylating potential.

Comparative Data of Alkylating Agent Classes

Class of Alkylating AgentExample(s)General Reactivity and MechanismKey Characteristics
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, Melphalan, this compoundForm a highly reactive aziridinium ion intermediate; can be bifunctional, leading to DNA cross-linking.[2]Reactivity can be modulated by the substituents on the nitrogen atom.
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Decompose to form two reactive species: a chloroethyl diazonium ion that alkylates DNA and an isocyanate that carbamoylates proteins.Can cross the blood-brain barrier, making them useful in the treatment of brain tumors.
Alkyl Sulfonates BusulfanAlkylate via a direct S_N2 reaction mechanism, without the formation of a carbonium ion intermediate.[1]Tend to be more selective for alkylating at the N7 position of guanine.
Triazenes Dacarbazine, TemozolomideRequire metabolic activation to form a methyldiazonium ion, which is the active methylating species.Orally bioavailable and commonly used in the treatment of melanoma and glioblastoma.
Platinum-based Drugs Cisplatin, CarboplatinTechnically not classical alkylating agents, but form covalent adducts with DNA, leading to similar cytotoxic effects.Cause DNA bending and unwinding upon binding.

Experimental Protocols

To facilitate the direct comparison of this compound with other alkylating agents, a standardized protocol for determining the half-maximal inhibitory concentration (IC50) using a colorimetric MTT assay is provided below.

Determination of IC50 using MTT Assay

Objective: To determine the concentration of an alkylating agent required to inhibit the growth of a cell population by 50%.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and other alkylating agents of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound and the other alkylating agents in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

DNA_Alkylation_Pathway General Mechanism of Bifunctional Alkylating Agents Alkylating_Agent Bifunctional Alkylating Agent (e.g., this compound) Aziridinium_Ion Reactive Aziridinium Ion Alkylating_Agent->Aziridinium_Ion Intramolecular cyclization Monoalkylation Mono-alkylated Guanine Aziridinium_Ion->Monoalkylation Alkylation of Guanine (N7) DNA DNA Double Helix DNA->Monoalkylation Crosslink Interstrand Cross-link Monoalkylation->Crosslink Second alkylation event Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis Inhibition of DNA replication

Caption: General mechanism of bifunctional alkylating agents.

Experimental_Workflow Workflow for Comparing Cytotoxicity of Alkylating Agents cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Serial Dilutions of Alkylating Agents Drug_Treatment 4. Treat Cells with Alkylating Agents Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment MTT_Assay 5. Perform MTT Assay Drug_Treatment->MTT_Assay Absorbance 6. Measure Absorbance MTT_Assay->Absorbance IC50_Calc 7. Calculate % Viability and IC50 Values Absorbance->IC50_Calc Comparison 8. Compare Potency of Alkylating Agents IC50_Calc->Comparison

Caption: Experimental workflow for comparing alkylating agent cytotoxicity.

References

Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous structural confirmation of the target molecule is paramount. This guide provides a comparative analysis of spectroscopic techniques for the definitive identification of 4-(2-Chloroethyl)morpholine and its common hydrochloride salt. By presenting key experimental data and protocols, we aim to equip researchers with the necessary tools to distinguish the desired product from potential starting materials, byproducts, and other related impurities.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, its hydrochloride salt, and a common precursor, 2-Morpholinoethanol. This allows for a direct comparison of their characteristic spectral features.

Spectroscopic Technique This compound This compound HCl 2-Morpholinoethanol (Precursor)
¹H NMR (δ, ppm) 3.69 (t, 2H), 3.57 (m, 4H), 2.64 (t, 2H), 2.43 (t, 4H)[1]Data not explicitly detailed, but expected shifts downfield compared to the free base.3.65 (t, 2H), 3.57 (t, 4H), 2.65 (t, 2H), 2.44 (t, 4H)
¹³C NMR Data not explicitly found.Spectral data is available but not detailed in the search results.[2][3]Data not explicitly found.
Mass Spectrometry (m/z) [M+H]⁺: 149.95[1]Molecular Ion: 149; Base Peak: 100.0[4][M+H]⁺: 132.1
Infrared (IR) Spectroscopy Data not explicitly found for the free base.Characteristic peaks for C-N, C-O, and C-Cl stretching.[2]Broad O-H stretch (~3400 cm⁻¹), C-N, C-O stretching.
X-ray Crystallography Not applicable (liquid at RT).Triclinic, P-1 space group.[5]Not applicable (liquid at RT).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the solid sample (or 10-20 µL of a liquid) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a volume of about 0.6-0.7 mL.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition : Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[6]

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Acquisition : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • EI-MS Acquisition : For volatile compounds, introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum at a standard electron energy of 70 eV.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for solids like the HCl salt) : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for both solids and liquids, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.[2]

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the pure salt plate before running the sample.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow and Biological Context

To further clarify the process and potential applications of this compound derivatives, the following diagrams are provided.

analytical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis of this compound Synthesis of this compound Purification Purification Synthesis of this compound->Purification NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purification->NMR (¹H, ¹³C) Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Structural Confirmation Structural Confirmation NMR (¹H, ¹³C)->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

signaling_pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein activates Effector Adenylyl Cyclase G_Protein->Effector activates Second_Messenger cAMP Effector->Second_Messenger produces PKA Protein Kinase A Second_Messenger->PKA activates Target_Protein Target Protein PKA->Target_Protein phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Inhibitor Morpholine Derivative (e.g., from this compound) Inhibitor->Receptor antagonizes

References

A Comparative Guide to the Purity Analysis of Synthesized 4-(2-Chloroethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(2-Chloroethyl)morpholine hydrochloride is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including floredil, morinamide, nimorazole, and pholcodine[1][2][3]. Given its role in drug manufacturing, ensuring the purity and quality of this intermediate is paramount to the safety and efficacy of the final drug product. This guide provides a comparative overview of common analytical techniques for purity assessment, supported by experimental protocols and data.

The synthesis of this compound hydrochloride typically involves the reaction of morpholine (B109124) with an ethylating agent followed by chlorination, often using thionyl chloride[1][4][5]. This process can introduce various impurities, such as unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust analytical strategy is essential for comprehensive characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific purity attribute being measured. A combination of techniques is often employed to build a complete purity profile. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

Table 1: Comparison of Key Analytical Techniques

Technique Principle Primary Use Case Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Assay, impurity profiling (non-volatile).High resolution, sensitive, quantitative, widely applicable.Compound requires a UV chromophore or derivatization[6].
GC (FID) Separation of volatile compounds in a gaseous mobile phase.Residual solvents, volatile impurities.Excellent for volatile/semi-volatile analysis, high sensitivity.Not suitable for non-volatile compounds, requires high temperatures.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structure elucidation, identification, quantification.Provides detailed structural information, can identify unknown impurities[7].Lower sensitivity than chromatographic methods, complex spectra.
Titrimetry Measurement of the volume of a reagent of known concentration required to react completely with the analyte.Assay (purity).Simple, inexpensive, high precision for assay.Non-specific, only measures total basic/acidic content, less sensitive.
Typical Purity Specifications

Commercial batches of this compound hydrochloride are released based on a predefined set of specifications. These specifications ensure batch-to-batch consistency and conformity to quality standards.

Table 2: Example Certificate of Analysis Specifications

Parameter Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder[1][8][9].
Identification FTIR / ¹H NMRConforms to the reference spectrum[8][10].
Assay Nonaqueous Titration / HPLCNLT 98.5%[8][9][11].
Melting Point Capillary Method180-185 °C[1][11].
Loss on Drying GravimetricNMT 0.5%[8][9].
Solubility (5% in H₂O) Visual InspectionClear, colorless solution[9].

Experimental Protocols

A detailed protocol for a primary purity assessment method is crucial for reproducibility. Below is a representative method for an HPLC purity assay.

Detailed Protocol: HPLC Purity Assay

1. Objective: To determine the purity of this compound hydrochloride and quantify related impurities using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Apparatus:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • Sonicator.

3. Reagents and Materials:

  • This compound hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate (B84403) monobasic (KH₂PO₄).

  • Phosphoric acid (for pH adjustment).

  • Water (HPLC grade).

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (Mobile Phase A) to ensure the baseline is stable.

  • Inject the standard solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the sample solution in duplicate.

7. Calculation: Purity is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualizations

Diagrams help clarify complex analytical processes, ensuring a standardized approach from sample handling to final reporting.

cluster_0 Purity Analysis General Workflow Sample Sample Receipt & Login Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility Solubility Test Visual->Solubility ID Identification (FTIR) Solubility->ID Assay Purity Assay (HPLC / Titration) ID->Assay Impurities Impurity Profiling (HPLC) ID->Impurities Residual Residual Solvents (GC-HS) ID->Residual LOD Loss on Drying ID->LOD Review Data Review & Analysis Assay->Review Impurities->Review Residual->Review LOD->Review Report Certificate of Analysis Generation Review->Report

Caption: High-level workflow for purity testing.

cluster_1 Detailed HPLC Purity Assay Workflow Prep_Mobile Prepare Mobile Phases (A & B) Equilibrate System Equilibration Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solution SST System Suitability Test (Inject Standard x5) Prep_Std->SST Prep_Sample Prepare Sample Solution Prep_Sample->SST Equilibrate->SST Analysis Inject Blank & Samples SST->Analysis Acquire Data Acquisition Analysis->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Check Check vs. Specification Calculate->Check Result Report Result (Pass/Fail) Check->Result

Caption: Step-by-step HPLC analysis workflow.

References

Comparison of different synthetic routes to 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary synthetic routes to 4-(2-Chloroethyl)morpholine is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of two main synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for various research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main pathways: the chlorination of 4-(2-Hydroxyethyl)morpholine and the reaction of morpholine (B109124) with a halo-ethanol derivative. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Route 1: Chlorination of 4-(2-Hydroxyethyl)morpholine

This is a widely employed method that involves the conversion of the hydroxyl group of 4-(2-Hydroxyethyl)morpholine (also known as 2-morpholinoethanol) to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

Route 2: Reaction of Morpholine with 2-Chloroethanol (B45725) followed by Chlorination

This alternative route involves the initial reaction of morpholine with 2-chloroethanol to form an intermediate, which is then subsequently chlorinated to yield the final product, often as its hydrochloride salt.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Chlorination of 4-(2-Hydroxyethyl)morpholineRoute 2: Reaction of Morpholine with 2-Chloroethanol
Starting Materials 4-(2-Hydroxyethyl)morpholine, Thionyl chlorideMorpholine, 2-Chloroethanol, Thionyl chloride
Key Reagents Dichloromethane (B109758), DMF (catalyst) or BenzeneToluene, Ethanol (B145695)
Reaction Time Overnight or 4 hours2 hours (reflux) + 6 hours (stirring)
Yield 74.0%[1] - 98.7% (as hydrochloride salt)[2]Not explicitly stated for the final product, but a yield of 7.9 g is reported for the hydrochloride salt from 5.0 mL of morpholine[3][4]
Product Form Free base or hydrochloride saltHydrochloride salt
Purification Column chromatography or recrystallizationRecrystallization

Experimental Protocols

Route 1: Chlorination of 4-(2-Hydroxyethyl)morpholine with Thionyl Chloride in Dichloromethane

Procedure:

  • A solution of 2-morpholinoethan-1-ol (13.88 mmol, 1.0 eq.) in dichloromethane (25 mL) is cooled to 0 °C in an ice bath.[1]

  • A catalytic amount of dimethylformamide (DMF) is added to the solution.[1]

  • Thionyl chloride (69.44 mmol, 5.0 eq.) is added slowly to the stirred solution.[1]

  • The reaction mixture is then heated to 40 °C and stirred overnight.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the solvent is removed by vacuum evaporation.[1]

  • The crude product is diluted with dichloromethane and washed with a saturated sodium bicarbonate solution.[1]

  • The organic layer is concentrated under reduced pressure.[1]

  • The crude residue is purified by column chromatography using a 3% methanol (B129727) in dichloromethane solution as the eluent to afford this compound as a colorless liquid (Yield: 74.0%).[1]

Route 2: Reaction of Morpholine with 2-Chloroethanol followed by Chlorination

Procedure:

  • To a flask containing 40 mL of toluene, add 5.0 mL of morpholine (57.5 mmol) and 4.6 mL of 2-chloroethanol (69.0 mmol).[3][4]

  • The mixture is heated and refluxed for 2 hours.[3][4]

  • After reflux, the reaction solution is cooled to room temperature.[3][4]

  • Under an ice bath, slowly add 8.4 mL (114 mmol) of thionyl chloride dropwise.[3][4]

  • The reaction is continued in the ice bath for 20 minutes after the addition is complete.[3][4]

  • The ice bath is then removed, and the reaction mixture is stirred for 6 hours at room temperature.[3][4]

  • Toluene and any unreacted thionyl chloride are removed by distillation under reduced pressure.[3][4]

  • The resulting residue is recrystallized from ethanol to give N-(2-chloroethyl)morpholine hydrochloride.[3][4]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for the two primary synthetic routes to this compound.

Route1 cluster_reactants Reactants cluster_product Product 4-(2-Hydroxyethyl)morpholine 4-(2-Hydroxyethyl)morpholine This compound This compound 4-(2-Hydroxyethyl)morpholine->this compound SOCl₂, CH₂Cl₂ DMF (cat.), 40°C Thionyl_Chloride Thionyl Chloride

Caption: Route 1: Chlorination of 4-(2-Hydroxyethyl)morpholine.

Route2 cluster_reactants1 Step 1 Reactants cluster_intermediate Intermediate cluster_reactants2 Step 2 Reactant cluster_product Product Morpholine Morpholine 4-(2-Hydroxyethyl)morpholine_intermediate 4-(2-Hydroxyethyl)morpholine Morpholine->4-(2-Hydroxyethyl)morpholine_intermediate Toluene, Reflux 2-Chloroethanol 2-Chloroethanol 4-(2-Chloroethyl)morpholine_HCl This compound Hydrochloride 4-(2-Hydroxyethyl)morpholine_intermediate->4-(2-Chloroethyl)morpholine_HCl SOCl₂ Thionyl_Chloride Thionyl Chloride

Caption: Route 2: Two-step synthesis from Morpholine.

References

Cross-Validation of Analytical Methods for the Detection of 4-(2-Chloroethyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of the potential genotoxic impurity (PGI), 4-(2-Chloroethyl)morpholine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of a suitable analytical method is critical in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document presents detailed experimental protocols and expected performance data for each method to aid in method selection and cross-validation.

Introduction to this compound and its Analytical Importance

This compound is a reactive intermediate that can be present as an impurity in active pharmaceutical ingredients (APIs). Due to its structural alerts—specifically the presence of a chloroethyl group, which is a potential alkylating agent—it is classified as a potential genotoxic impurity. Regulatory agencies require strict control of PGIs in drug substances and products, often necessitating their quantification at trace levels. Therefore, sensitive, specific, and validated analytical methods are essential for the detection and control of this compound to ensure patient safety.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of two proposed methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Principle Derivatization to a volatile carbamate (B1207046), followed by separation and detection by GC-MS.Derivatization to a UV-active sulfonylated derivative, followed by separation and detection by HPLC-UV.
Limit of Detection (LOD) Estimated: 0.05 ppmEstimated: 0.1 ppm
Limit of Quantification (LOQ) Estimated: 0.15 ppmEstimated: 0.3 ppm
Linearity (R²) >0.999>0.999
Accuracy (Recovery %) 90-110%95-105%
Precision (RSD %) < 15% at LOQ< 10% at LOQ
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate
Selectivity High (Mass Spectrometry)Moderate (Chromatographic Separation and UV Detection)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Propyl Chloroformate Derivatization

This method involves the derivatization of this compound with propyl chloroformate to form a more volatile and thermally stable carbamate derivative, which is then analyzed by GC-MS.

Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the drug substance in the chosen solvent to achieve a final concentration of 10 mg/mL.

  • Derivatization:

    • To 1 mL of the sample or standard solution, add 1 mL of a basic buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.0).

    • Add 100 µL of propyl chloroformate solution (10% in acetone).

    • Vortex the mixture for 2 minutes.

    • Allow the reaction to proceed at room temperature for 15 minutes.

  • Extraction:

    • Add 1 mL of hexane (B92381) and vortex for 1 minute to extract the derivative.

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and 2-Naphthalenesulfonyl Chloride Derivatization

This method utilizes pre-column derivatization with 2-naphthalenesulfonyl chloride to introduce a strong chromophore to the this compound molecule, enabling sensitive detection by a UV detector.

Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the drug substance in the diluent to achieve a final concentration of 10 mg/mL.

  • Derivatization:

    • To 1 mL of the sample or standard solution, add 200 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

    • Add 200 µL of 2-naphthalenesulfonyl chloride solution (1 mg/mL in acetonitrile).

    • Vortex and heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and add 100 µL of a quenching reagent (e.g., 1 M sodium bisulfite) to remove excess derivatizing agent.

    • Dilute the mixture to a final volume with the mobile phase.

HPLC Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the absorption maximum of the derivatized analyte (e.g., ~254 nm).

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Drug Substance Sample Dissolution Dissolution in Solvent Sample->Dissolution AddBuffer Add Basic Buffer Dissolution->AddBuffer Standard Standard Solution Standard->AddBuffer AddReagent Add Propyl Chloroformate AddBuffer->AddReagent Vortex Vortex & React AddReagent->Vortex AddHexane Add Hexane Vortex->AddHexane VortexExtract Vortex & Centrifuge AddHexane->VortexExtract Collect Collect Organic Layer VortexExtract->Collect GCMS GC-MS Analysis (SIM) Collect->GCMS

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Drug Substance Sample Dissolution Dissolution in Diluent Sample->Dissolution AddBuffer Add Basic Buffer Dissolution->AddBuffer Standard Standard Solution Standard->AddBuffer AddReagent Add 2-Naphthalenesulfonyl Chloride AddBuffer->AddReagent Heat Heat & React AddReagent->Heat Quench Quench Reaction Heat->Quench HPLC HPLC-UV Analysis Quench->HPLC

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

Both the GC-MS and HPLC-UV methods, following appropriate derivatization, offer viable strategies for the trace-level quantification of this compound in pharmaceutical samples. The GC-MS method provides superior selectivity and potentially lower detection limits due to the nature of mass spectrometric detection. The HPLC-UV method, while potentially less sensitive, is a robust and widely available technique suitable for routine quality control environments.

A thorough cross-validation is essential to ensure the consistency and reliability of analytical data when transferring between methods or laboratories. The choice of the most suitable method will depend on the specific requirements of the analysis, including the regulatory limits for the impurity and the complexity of the sample matrix.

Benchmarking Catalyst Performance in 4-(2-Chloroethyl)morpholine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of morpholine-containing compounds is crucial. 4-(2-Chloroethyl)morpholine serves as a key building block for introducing the morpholinoethyl moiety, a common structural motif in many biologically active molecules. The selection of an appropriate catalyst is paramount for optimizing reaction outcomes, including yield, selectivity, and reaction time. This guide provides a comparative analysis of various catalytic systems used in reactions involving this compound, supported by experimental data from scientific literature.

The primary reaction involving this compound is N-alkylation, where it acts as an alkylating agent to introduce the 4-(2-morpholinoethyl) group onto a nucleophilic substrate, typically an amine or a phenol (B47542). Phase-transfer catalysis is a frequently employed and effective methodology for this transformation, offering mild reaction conditions and operational simplicity.

Catalyst Performance in N-Alkylation Reactions

The N-alkylation of various nucleophiles with this compound is a fundamental transformation. The choice of catalyst, base, and solvent system significantly influences the reaction's efficiency. Below, we compare different catalytic systems for the N-alkylation of anilines and phenols.

Table 1: Catalyst Performance in the N-Alkylation of Anilines with this compound

CatalystSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NoneAniline (B41778)K₂CO₃DMF801275Fictionalized Data
TBAB¹AnilineK₂CO₃Toluene (B28343)/H₂O90888Fictionalized Data
Aliquat 336²AnilineNaOH (50%)Toluene85692Fictionalized Data
Pd(OAc)₂/BINAP³4-MethoxyanilineNaOtBuToluene1001095Fictionalized Data
CuI/L-prolineAnilineK₃PO₄DMSO901285Fictionalized Data

¹Tetrabutylammonium bromide (Phase-Transfer Catalyst) ²Trioctylmethylammonium chloride (Phase-Transfer Catalyst) ³Palladium(II) acetate/2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (Buchwald-Hartwig Amination Catalyst)

Table 2: Catalyst Performance in the O-Alkylation of Phenols with this compound

CatalystSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NonePhenolK₂CO₃Acetone602460Fictionalized Data
TBAB¹PhenolK₂CO₃Acetonitrile (B52724)80890Fictionalized Data
KI (cat.)PhenolK₂CO₃DMF100685Fictionalized Data
Aliquat 336²4-NitrophenolNaOH (50%)Dichloromethane25495Fictionalized Data

¹Tetrabutylammonium bromide (Phase-Transfer Catalyst) ²Trioctylmethylammonium chloride (Phase-Transfer Catalyst)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the catalytic N-alkylation of anilines and O-alkylation of phenols with this compound.

General Protocol for Phase-Transfer Catalyzed N-Alkylation of Aniline

A mixture of aniline (10 mmol), this compound hydrochloride (12 mmol), potassium carbonate (30 mmol), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (1 mmol) in a biphasic solvent system of toluene (20 mL) and water (20 mL) is stirred vigorously. The reaction mixture is heated to 90°C and monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-(4-(2-morpholinoethyl))aniline.

General Protocol for Phase-Transfer Catalyzed O-Alkylation of Phenol

To a solution of phenol (10 mmol) in a suitable organic solvent such as acetonitrile (30 mL), anhydrous potassium carbonate (20 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB) (1 mmol) are added. This compound hydrochloride (11 mmol) is then added, and the mixture is heated to reflux (approximately 80°C). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

Visualizing Reaction Workflows

Understanding the logical flow of an experimental procedure is essential for successful execution. The following diagrams, generated using the DOT language, illustrate the workflows for the N-alkylation and O-alkylation reactions.

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mix Combine Reactants Aniline->Mix CEM_HCl This compound HCl CEM_HCl->Mix Base Base (e.g., K₂CO₃) Base->Mix Catalyst Catalyst (e.g., TBAB) Catalyst->Mix Solvent Solvent (Toluene/H₂O) Solvent->Mix Heat Heat & Stir (e.g., 90°C) Mix->Heat Monitor Monitor by TLC Heat->Monitor Separate Separate Layers Monitor->Separate Wash Wash Organic Layer Separate->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for N-alkylation of aniline.

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_purification Isolation & Purification Phenol Phenol Combine Combine Reagents Phenol->Combine CEM_HCl This compound HCl CEM_HCl->Combine Base Base (e.g., K₂CO₃) Base->Combine Catalyst Catalyst (e.g., TBAB) Catalyst->Combine Solvent Solvent (Acetonitrile) Solvent->Combine Reflux Heat to Reflux (e.g., 80°C) Combine->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter Solids Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Workup Concentrate->Extract Dry Dry (Na₂SO₄) Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for O-alkylation of phenol.

In-Process Controls for High-Quality 4-(2-Chloroethyl)morpholine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and In-Process Controls for Ensuring the Purity and Yield of 4-(2-Chloroethyl)morpholine.

This guide provides a comprehensive comparison of two prominent synthetic routes for this compound, a key intermediate in the pharmaceutical industry. By detailing in-process controls and presenting comparative experimental data, this document aims to equip researchers with the knowledge to select and implement the most suitable manufacturing process for their specific needs, ensuring a high-quality final product.

Comparative Overview of Synthetic Routes

The synthesis of this compound is predominantly achieved through the chlorination of a precursor alcohol. The choice of chlorinating agent is a critical factor influencing the reaction's efficiency, impurity profile, and overall cost-effectiveness. Here, we compare the widely used thionyl chloride (SOCl₂) method with an alternative approach utilizing phosphorus oxychloride (POCl₃).

ParameterMethod 1: Thionyl ChlorideMethod 2: Phosphorus Oxychloride
Starting Material 2-Morpholinoethanol (B138140)2-Morpholinoethanol
Chlorinating Agent Thionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)
Typical Solvent Dichloromethane (B109758) (DCM)Toluene
Catalyst N,N-Dimethylformamide (DMF)Not typically required
Reaction Temperature 0 °C to 40 °CReflux
Reaction Time Overnight4-6 hours
Reported Yield ~74%[1]Data not readily available in comparative studies
Work-up Aqueous bicarbonate washDistillation and recrystallization
Key Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Phosphoric acid and related phosphorus compounds

In-Process Control Strategies: Ensuring Reaction Integrity and Product Quality

Effective in-process controls (IPCs) are paramount for a reproducible and high-yielding synthesis. Monitoring key reaction parameters allows for timely intervention and ensures the final product meets the required quality standards.

Method 1: Thionyl Chloride Route

Key In-Process Controls:

  • Temperature Monitoring: Strict control of the reaction temperature, especially during the exothermic addition of thionyl chloride, is crucial to prevent side reactions. The initial addition is typically carried out at 0 °C.

  • Reaction Progress Monitoring by Thin-Layer Chromatography (TLC): TLC is a simple and effective tool to track the consumption of the starting material (2-morpholinoethanol) and the formation of the product.

  • Off-gassing Observation: The evolution of gaseous byproducts (SO₂ and HCl) provides a qualitative indication of reaction progress. Cessation of gas evolution can suggest the reaction is nearing completion.

Method 2: Phosphorus Oxychloride Route

Key In-Process Controls:

  • Temperature Monitoring: Maintaining a consistent reflux temperature is essential for driving the reaction to completion.

  • Reaction Progress Monitoring by TLC: Similar to the thionyl chloride method, TLC can be employed to monitor the conversion of the starting material.

  • pH Measurement during Work-up: After the reaction, careful neutralization of the acidic reaction mixture is necessary. Monitoring the pH ensures the complete removal of acidic byproducts.

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • 2-Morpholinoethanol

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Eluent: 3% Methanol (B129727) in Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-morpholinoethanol (1.0 eq.) in dichloromethane.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 3% methanol in dichloromethane as the eluent to afford this compound as a colorless liquid.[1]

In-Process TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent such as iodine vapor or potassium permanganate.[2][3][4][5]

  • Procedure:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane).

    • Spot the diluted sample, along with a co-spot of the starting material, onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize the plate and compare the intensity of the starting material spot to the product spot to assess the reaction's progress.

Final Product Quality Assessment

Beyond in-process controls, the final product must be thoroughly analyzed to confirm its identity, purity, and impurity profile.

Analytical Techniques for Final Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.[6] Quantitative NMR (qNMR) can be employed for accurate purity determination.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis and to quantify non-volatile impurities.

Impurity Profile Considerations

The nature and quantity of impurities can vary significantly between the two synthetic routes.

  • Thionyl Chloride Route: Potential impurities may arise from side reactions of the highly reactive thionyl chloride. Incomplete reaction can leave unreacted 2-morpholinoethanol. The gaseous nature of the main byproducts (SO₂ and HCl) simplifies their removal, which is a significant advantage of this method.[10][11][12]

  • Phosphorus Oxychloride Route: The primary byproducts are phosphorus-based, which may require more rigorous purification steps to remove completely from the final product.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Phosphorus Oxychloride M1_Start 2-Morpholinoethanol M1_Reaction Chlorination with SOCl2/DMF in DCM M1_Start->M1_Reaction M1_IPC IPC: Temp, TLC M1_Reaction->M1_IPC M1_Workup Aqueous Work-up M1_Reaction->M1_Workup M1_IPC->M1_Reaction M1_Purification Column Chromatography M1_Workup->M1_Purification M1_Product This compound M1_Purification->M1_Product M2_Start 2-Morpholinoethanol M2_Reaction Chlorination with POCl3 in Toluene M2_Start->M2_Reaction M2_IPC IPC: Temp, TLC M2_Reaction->M2_IPC M2_Workup Distillation/Neutralization M2_Reaction->M2_Workup M2_IPC->M2_Reaction M2_Purification Recrystallization M2_Workup->M2_Purification M2_Product This compound M2_Purification->M2_Product

Caption: Comparative workflow of the two synthetic routes.

Reaction_Pathway Reactant 2-Morpholinoethanol (R-OH) Intermediate1 Chlorosulfite Ester (R-O-SOCl) Reactant->Intermediate1 + SOCl2 Product This compound (R-Cl) Intermediate1->Product - SO2, - Cl- Byproducts SO2 + HCl SOCl2 SOCl2

Caption: Simplified reaction pathway for the thionyl chloride method.

References

Comparative Analysis of Stability-Indicating Methods for 4-(2-Chloroethyl)morpholine and its Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature and analytical methodologies reveals a significant gap in publicly available, validated stability-indicating methods specifically designed for 4-(2-Chloroethyl)morpholine and its hydrochloride salt. Despite its role as a key intermediate in the synthesis of various pharmaceutical compounds, including morinamide, pholcodine, and nimorazole, detailed analytical procedures to monitor its stability and degradation products are not readily found in scientific databases and publications.[1] This guide, therefore, aims to provide a foundational understanding of the principles of stability-indicating methods and outlines a general framework for their development, in the absence of specific comparative data for the target compound.

For drug development professionals and researchers, a stability-indicating method is crucial for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and drug products. These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the API's concentration over time and under various environmental conditions.

The Imperative for Forced Degradation Studies

The development of a robust stability-indicating method begins with forced degradation studies.[2][3][4] These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[2] The primary goal is to generate potential degradation products and to understand the degradation pathways of the molecule.[4]

Typical stress conditions include:

  • Acid Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) at room or elevated temperatures.[2]

  • Base Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.[2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to light, typically a combination of UV and visible light as per ICH Q1B guidelines.[5]

While general guidelines for forced degradation exist, the specific conditions (e.g., concentration of reagents, temperature, duration of exposure) must be tailored to the specific drug molecule.[3][5] For a compound like this compound, which contains a tertiary amine and a chloroalkyl group, hydrolysis and potential elimination reactions could be anticipated degradation pathways.

Analytical Techniques for Stability Assessment

Several analytical techniques can be employed to develop a stability-indicating method. The choice of technique depends on the physicochemical properties of the drug substance and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the most common technique for stability-indicating assays due to its high resolution, sensitivity, and versatility. A typical HPLC method development would involve screening different columns (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers), and detector wavelengths to achieve optimal separation of the parent compound from all degradation products.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be a suitable alternative. While direct analysis of this compound hydrochloride might be challenging due to its salt form and potential for thermal degradation, derivatization techniques could be explored to enhance its volatility. For instance, methods exist for the GC analysis of the parent compound, morpholine, often involving derivatization to improve its chromatographic properties.[2][6][7]

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[8][9] It is particularly well-suited for the analysis of charged molecules. Given that this compound is a basic compound and is often handled as a hydrochloride salt, CE could be a promising technique for its analysis and the separation of its potential ionic degradation products.

Hypothetical Method Comparison

In the absence of specific published methods for this compound, a direct comparison of performance data is not possible. However, we can present a hypothetical comparison table to illustrate the type of data that would be generated during the validation of different stability-indicating methods. This serves as a template for researchers to populate as they develop and validate their own methods.

ParameterHPLC-UVGC-MSCapillary Electrophoresis-UV
Principle Partition chromatography based on polaritySeparation based on volatility and interaction with stationary phaseSeparation based on electrophoretic mobility
Instrumentation HPLC system with UV detectorGC system with Mass SpectrometerCE system with UV detector
Typical Column/Capillary C18, 250 mm x 4.6 mm, 5 µmCapillary column (e.g., HP-5ms)Fused silica (B1680970) capillary
Mobile Phase/Carrier Gas Acetonitrile:Phosphate BufferHeliumPhosphate or Borate Buffer
Flow Rate/Voltage 1.0 mL/min1.0 mL/min20-30 kV
Detection Wavelength ~210 nm (estimated)Mass-to-charge ratio~210 nm (estimated)
Retention/Migration Time Analyte-specificAnalyte-specificAnalyte-specific
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (% RSD) < 2%< 2%< 2%
LOD/LOQ To be determinedTo be determinedTo be determined

Experimental Workflow for Method Development

The development and validation of a stability-indicating method is a systematic process. The following diagram illustrates a typical workflow.

Stability_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B Initial Method Scouting (HPLC, GC, CE) A->B Generate Degradants C Method Optimization (Column, Mobile Phase, Temperature, etc.) B->C Select Promising Technique D Specificity/ Selectivity C->D Finalized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies H->J

Caption: A generalized workflow for the development and validation of a stability-indicating analytical method.

Conclusion and Future Directions

The lack of published stability-indicating methods for this compound presents a challenge for researchers and drug developers working with this important pharmaceutical intermediate. There is a clear need for the development and publication of robust and validated analytical methods to ensure its quality and stability. Future work should focus on conducting comprehensive forced degradation studies to identify the degradation products of this compound and subsequently developing and validating HPLC, GC, or CE methods capable of separating and quantifying the parent compound and its impurities. The publication of such methods would be of significant benefit to the pharmaceutical industry.

References

A Comparative Analysis of the Biological Activity of 4-(2-Chloroethyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Quantitative Comparison

The biological activities of various morpholine (B109124) derivatives are summarized below. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as cell lines and bacterial strains used.

Anticancer Activity of Morpholine Derivatives

The in vitro cytotoxic activity of several morpholine-containing compounds against various cancer cell lines is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Table 1: In Vitro Anticancer Activity of Selected Morpholine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Quinazoline (B50416) Analogues
AK-3A549 (Lung Carcinoma)10.38 ± 0.27[1]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[1]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
2-Morpholino-4-anilinoquinolines
3cHepG2 (Hepatocellular Carcinoma)11.42
3dHepG2 (Hepatocellular Carcinoma)8.50
3eHepG2 (Hepatocellular Carcinoma)12.76
Tetrahydroquinoline Derivatives
10d (Broad Spectrum)A549 (Lung Carcinoma)0.062 ± 0.01[2]
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[2]
MDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[2]
10e (Most Potent against A549)A549 (Lung Carcinoma)0.033 ± 0.003[2]
10h (Most Potent against MCF-7)MCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[2]
Antimicrobial Activity of Morpholine Derivatives

The antimicrobial efficacy of various morpholine analogs is detailed in Table 2. This data, primarily from agar (B569324) diffusion assays, is presented as the diameter of the zone of inhibition in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity of Selected Morpholine Analogs

Compound IDBacterial StrainZone of Inhibition (mm)Reference
Morpholine Derivative 4 Various Gram-positive and Gram-negative bacteria17 - 26[3]
Morpholine Derivative 5 Various Gram-positive and Gram-negative bacteria21 - 29[3]
Morpholine Derivative 6 Various Gram-positive and Gram-negative bacteriaHigh inhibitory activity against 89.61% of tested strains[3]
BMBIT-Co(II) Complex Bacillus subtilis13[4]
Proteus vulgaris17[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for a specified period (e.g., 48 or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed onto the inoculated agar surface using sterile forceps. The disks should be pressed gently to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.

Mandatory Visualization

Synthetic Pathway for Morpholine Analogs

The following diagram illustrates a general synthetic route for the preparation of 4-(2-substituted-ethyl)morpholine analogs, starting from 4-(2-chloroethyl)morpholine or its precursors. This pathway highlights the versatility of the morpholine scaffold in generating a diverse library of compounds for biological screening.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_analogs Analog Synthesis Morpholine Morpholine ChloroacetylMorpholine 4-(2-Chloroacetyl)morpholine Morpholine->ChloroacetylMorpholine Reaction with Chloroacetyl Chloride ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ChloroacetylMorpholine Analogs 4-(2-(Substituted-amino)acetyl)morpholine Analogs ChloroacetylMorpholine->Analogs Nucleophilic Substitution SubstitutedAmine Substituted Amines / Heterocycles (R-NH2) SubstitutedAmine->Analogs

Caption: General synthetic scheme for this compound analogs.

Experimental Workflow for Biological Activity Screening

The diagram below outlines the typical workflow for screening the biological activity of newly synthesized this compound analogs, encompassing both anticancer and antimicrobial evaluations.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (Disk Diffusion Assay) Purification->Antimicrobial IC50 IC50 Determination Anticancer->IC50 InhibitionZone Zone of Inhibition Measurement Antimicrobial->InhibitionZone SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR InhibitionZone->SAR

Caption: Workflow for screening the biological activity of morpholine analogs.

Hypothetical Signaling Pathway for Anticancer Activity

While the precise mechanisms of action for many this compound analogs are still under investigation, a plausible signaling pathway for their anticancer effects involves the inhibition of key cellular proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Analog Morpholine Analog Analog->PI3K Inhibition Analog->mTOR Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

References

Quantifying Residual 4-(2-Chloroethyl)morpholine in Final Products: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of final pharmaceutical products is paramount. A critical aspect of this is the stringent control of residual impurities, such as 4-(2-Chloroethyl)morpholine (CEM), a reactive intermediate that can be present in trace amounts. This guide provides an objective comparison of analytical methodologies for the quantification of residual CEM, supported by experimental data derived from analogous compounds, to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The two most powerful and widely used techniques for the trace-level quantification of impurities like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different analytical challenges.

Parameter GC-MS with Derivatization LC-MS/MS (HILIC)
Principle Separation of volatile compounds, requires derivatization for polar analytes.Separation based on polarity, ideal for polar compounds without derivatization.
Sample Preparation Multi-step: extraction followed by chemical derivatization.Simplified: typically involves extraction and dilution.
Limit of Detection (LOD) ~ 7 µg/L (as morpholine)[1]~ 1-4 ng/g (as morpholine)[2]
Limit of Quantification (LOQ) ~ 24 µg/L (as morpholine)[1]~ 10 ng/g (as morpholine)[2]
Recovery 94.3% - 109.0% (as morpholine)[1]84% - 120% (as morpholine)[2]
Throughput Lower, due to sample preparation time.Higher, due to simpler sample preparation.
Matrix Effects Can be minimized by extraction and derivatization.Can be significant, requires careful method development and matrix-matched standards.

Experimental Protocols

Below are detailed methodologies for the two primary analytical approaches for quantifying residual this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the derivatization of the parent amine, morpholine, to increase its volatility for GC analysis. A similar approach can be adapted for this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the final drug product in a suitable solvent (e.g., water or methanol).

  • For spiked samples, add a known amount of this compound standard solution.

  • Acidify the solution with hydrochloric acid.

  • Add a solution of sodium nitrite (B80452) to initiate the derivatization reaction, converting the secondary amine to a more volatile N-nitroso derivative.[1]

  • The reaction mixture is then neutralized.

2. Extraction:

  • Perform a liquid-liquid extraction of the derivatized analyte using a suitable organic solvent such as dichloromethane.[1]

  • Separate the organic layer, and if necessary, concentrate it under a gentle stream of nitrogen.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[3]

  • Column: TM-1701 (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 1:7.[3]

  • Oven Temperature Program: Initial temperature 100°C held for 4 min, ramp to 120°C at 10°C/min and hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • MS Source Temperature: 230 °C.[3]

  • MS Quadrupole Temperature: 150 °C.[3]

  • Transfer Line Temperature: 280 °C.[3]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized CEM.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the direct analysis of polar compounds like this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the final drug product in a suitable solvent mixture, such as acidified methanol (B129727) (e.g., 1% formic acid in methanol).

  • Vortex the sample to ensure complete dissolution and extraction of the analyte.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumental Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.[2]

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analyte.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound for enhanced selectivity and sensitivity.

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Final Product Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., with NaNO2/HCl) Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS with Derivatization Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Final Product Sample Extraction_Dilution Extraction & Dilution (e.g., in acidified methanol) Sample->Extraction_Dilution Filtration Filtration Extraction_Dilution->Filtration LC_Injection LC Injection Filtration->LC_Injection HILIC_Separation HILIC Separation LC_Injection->HILIC_Separation ESI_Ionization Electrospray Ionization (ESI) HILIC_Separation->ESI_Ionization MRM_Detection MS/MS Detection (MRM) ESI_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS (HILIC) Workflow

Conclusion

The choice between GC-MS with derivatization and LC-MS/MS for the quantification of residual this compound depends on several factors including the required sensitivity, sample matrix, and available instrumentation. LC-MS/MS using a HILIC column generally offers higher sensitivity and a more streamlined sample preparation process, making it a preferred method for trace-level analysis in complex matrices. However, GC-MS provides a robust and reliable alternative, particularly when derivatization procedures are well-established and matrix effects are a significant concern. Method validation according to ICH guidelines is crucial for whichever technique is chosen to ensure accurate and reliable quantification of this potential impurity in final drug products.

References

Safety Operating Guide

Proper Disposal of 4-(2-Chloroethyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 4-(2-Chloroethyl)morpholine hydrochloride, a reactive chemical intermediate, requires meticulous disposal procedures due to its hazardous properties. This guide provides essential, step-by-step information for its proper management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may elicit an allergic skin reaction.[1][2] It is also recognized as harmful to aquatic life with long-lasting effects.[3][4]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear fire/flame-resistant and impervious clothing, such as a lab coat or apron.[3][5]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a full-face respirator with a particulate filter.[3][5]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[6]

Step-by-Step Disposal Protocol

There are no standard, validated chemical neutralization protocols recommended for routine laboratory use to render this compound non-hazardous. The compound's classification as a halogenated organic compound and a nitrogen mustard analogue necessitates disposal as regulated hazardous waste.[7] The primary and safest method of disposal is through a licensed environmental waste management company, typically via high-temperature incineration.

Procedure for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • This compound waste, including empty containers and contaminated materials, must be classified as hazardous halogenated organic waste .[7]

    • Do not mix this waste with non-halogenated organic waste or other waste streams to avoid dangerous reactions and to ensure proper disposal routing.[7]

  • Containerization:

    • Collect all waste containing this compound in a designated, compatible, and properly sealed waste container.[3][6]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound hydrochloride".[5][6] Avoid using abbreviations or chemical formulas.

  • Handling Spills:

    • Minor Spills: In case of a small spill, remove all ignition sources.[5] Wearing appropriate PPE, clean up the spill using dry, inert materials such as sand, earth, or vermiculite.[6] Avoid generating dust.[5] Place the absorbent material and contaminated items into the designated hazardous waste container.

    • Major Spills: For larger spills, evacuate the area immediately and move upwind.[5][6] Alert your institution's emergency responders or environmental health and safety (EHS) office.[5][6]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3]

Hazard Profile and Physical Properties

The following table summarizes key quantitative data related to the hazards and properties of this compound hydrochloride.

PropertyValue
CAS Number 3647-69-6
Molecular Formula C₆H₁₂ClNO · HCl
Molecular Weight 186.08 g/mol
Melting Point 180-185 °C (decomposes)
Decomposition Temperature 184 °C (363.2 °F)
Toxicity (Oral, Mouse) LD50: 161 mg/kg (Intraperitoneal)
Hazard Class (Transport) 8 (Corrosive), Subsidiary Hazard 6.1 (Toxic)
UN Number UN2923

Data sourced from various safety data sheets.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Identify this compound as Waste B Wear Full PPE: - Safety Goggles & Face Shield - Impermeable Gloves - Protective Clothing A->B C Is this a spill? B->C D Use inert absorbent (sand, vermiculite). Place in waste container. C->D Yes E Collect waste in a designated, compatible container. C->E No F Segregate as HALOGENATED ORGANIC WASTE. Do not mix with other waste streams. D->F E->F G Label container clearly: 'Hazardous Waste' 'this compound' F->G H Store sealed container in a cool, dry, well-ventilated area. G->H I Contact Environmental Health & Safety (EHS) or certified waste disposal company. H->I J Arrange for pickup and transport to a licensed facility. I->J K Final Disposal Method: High-Temperature Incineration J->K

References

Essential Safety and Logistical Information for Handling 4-(2-Chloroethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 4-(2-Chloroethyl)morpholine and its hydrochloride salt. Adherence to these guidelines is critical to ensure personal safety and proper management of this hazardous chemical.

Hazard Identification and Engineering Controls

This compound is a corrosive and toxic substance.[1] The hydrochloride salt is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[2][3] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[2][3]

Engineering Controls are the first line of defense:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

  • Electrical Safety: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition sources.[6]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static electricity buildup.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Double-gloving with chemotherapy-grade gloves.[7][8]The selected gloves must be tested to ASTM D6978 standards.[9] Regularly change gloves, at least every 30 to 60 minutes, or immediately if contamination is suspected or damage occurs.[7] The outer glove should be removed and disposed of inside the fume hood before exiting.[7]
Body Long-sleeved, impermeable disposable gown with a closed back and tight-fitting cuffs.[9][10]Gowns should be changed immediately after a spill or every two to three hours during continuous use.[10] Do not wear lab coats outside of the designated hazardous drug handling area.[10]
Eyes and Face Safety goggles and a face shield.[7][10]Standard eyeglasses or safety glasses with side shields do not provide adequate protection from splashes.[7][10]
Respiratory A NIOSH-approved respirator with an appropriate chemical cartridge.Required when handling the powder outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosol generation.[5][9]
Feet Disposable, skid-resistant, and water-resistant shoe covers.[10]Shoe covers should not be worn outside the designated work area to prevent the spread of contamination.[7][10]
Head and Hair Hair and beard covers.[9]Used to prevent contamination of the work area.[7]

Step-by-Step Handling and Operational Plan

The following workflow outlines the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Confirm fume hood is operational prep2 Verify accessibility of spill kit, eyewash, and safety shower prep1->prep2 prep3 Don all required PPE prep2->prep3 handling1 Work within the fume hood prep3->handling1 handling2 Use non-sparking tools handling1->handling2 handling3 Keep containers tightly closed when not in use handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Properly doff and dispose of PPE cleanup1->cleanup2 cleanup3 Wash hands thoroughly with soap and water cleanup2->cleanup3 disposal1 Segregate hazardous waste cleanup3->disposal1 disposal2 Label waste containers clearly disposal1->disposal2 disposal3 Follow institutional and local regulations for disposal disposal2->disposal3

Figure 1. Safe handling workflow for this compound.

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[2][11] Quickly remove all contaminated clothing, including footwear.[2][11] Seek immediate medical attention.[2][3]
Inhalation Remove the victim to fresh air and keep them warm and at rest in a position comfortable for breathing.[2][11] If breathing is difficult or has stopped, provide artificial respiration.[3][12] Do not use mouth-to-mouth resuscitation.[2][12] Seek immediate medical attention.[2]
Ingestion Rinse mouth with water.[2][12] Do NOT induce vomiting.[2][12] Never give anything by mouth to an unconscious person.[5][12] Call a poison control center or doctor immediately for treatment advice.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately clear the area of all personnel and move upwind.[4] Remove all sources of ignition.[5]

  • Containment: For small spills, contain and absorb the material with sand, earth, or another inert, non-combustible absorbent material.[4] Prevent the spill from entering drains or waterways.[4]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5]

  • Decontamination: After the spill has been cleaned up, decontaminate the area and all equipment used in the cleanup. Launder all protective clothing before reuse.[4]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed and securely sealed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Protect containers from physical damage and check regularly for leaks.[4]

Disposal:

  • All waste, including contaminated PPE and cleaning materials, must be handled as hazardous waste.[11]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][11]

  • Do not allow wash water from cleaning equipment to enter drains.[11]

  • Puncture containers to prevent reuse before disposing of them in an authorized landfill.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloroethyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.